MS4077
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72ClN9O13S/c1-35(2)78-46-32-40(37(5)31-44(46)61-55-59-33-41(56)51(63-55)60-42-10-6-7-12-47(42)79(71,72)36(3)4)38-15-19-64(20-16-38)34-49(67)58-18-22-74-24-26-76-28-30-77-29-27-75-25-23-73-21-17-57-43-11-8-9-39-50(43)54(70)65(53(39)69)45-13-14-48(66)62-52(45)68/h6-12,31-33,35-36,38,45,57H,13-30,34H2,1-5H3,(H,58,67)(H,62,66,68)(H2,59,60,61,63) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKJQNCZEPLNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)CC(=O)NCCOCCOCCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72ClN9O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1134.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MS4077: A Technical Guide to a Novel ALK Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4077 is a potent and selective degrader of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic strategy by hijacking the cell's natural protein disposal machinery to eliminate ALK, rather than merely inhibiting its enzymatic activity. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates as a heterobifunctional molecule, simultaneously binding to both the ALK protein and an E3 ubiquitin ligase. This ternary complex formation is the critical initiating step in the targeted degradation of ALK. The E3 ligase component recruited by this compound is Cereblon (CRBN), which is part of the CUL4-DDB1-CRBN-Rbx1 (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3]
Once the ALK-MS4077-CRBN ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ALK protein. This polyubiquitination marks ALK for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins within the cell. The degradation of ALK leads to the inhibition of its downstream signaling pathways, most notably the JAK-STAT pathway, which is crucial for cancer cell proliferation and survival.[1]
Diagram of the this compound Mechanism of Action
Caption: A diagram illustrating the PROTAC mechanism of this compound, leading to ALK degradation.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Description |
| ALK Binding Affinity (Kd) | 37 nM | Dissociation constant for this compound binding to ALK, indicating high-affinity binding.[1] |
Table 1: Binding Affinity of this compound for ALK.
| Cell Line | ALK Fusion Protein | DC50 (16h treatment) | Description |
| SU-DHL-1 | NPM-ALK | 3 ± 1 nM | 50% degradation concentration in anaplastic large cell lymphoma cells. |
| NCI-H2228 | EML4-ALK | 34 ± 9 nM | 50% degradation concentration in non-small cell lung cancer cells. |
Table 2: ALK Degradation Efficiency of this compound.
| Cell Line | IC50 (3-day treatment) | Description |
| SU-DHL-1 | 46 ± 4 nM | 50% inhibitory concentration for cell proliferation. |
Table 3: Anti-proliferative Activity of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blotting for ALK Degradation
This protocol is used to determine the levels of ALK protein in cells following treatment with this compound.
Experimental Workflow
Caption: Workflow for Western Blot analysis of ALK protein levels.
Methodology:
-
Cell Culture and Treatment: SU-DHL-1 or NCI-H2228 cells are seeded and treated with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 16 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for ALK (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Data Analysis: The intensity of the ALK band is quantified and normalized to the loading control to determine the relative protein levels.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Experimental Workflow
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Methodology:
-
Cell Seeding: SU-DHL-1 cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well.
-
Treatment: Cells are treated with a serial dilution of this compound or DMSO.
-
Incubation: The plate is incubated for 3 days at 37°C in a humidified incubator.
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to the DMSO control, and the IC50 value is calculated using a non-linear regression analysis.
Mechanism of Action Confirmation: Rescue Experiments
These experiments are performed to confirm that the degradation of ALK by this compound is dependent on the Cereblon E3 ligase and the proteasome.
Logical Relationship Diagram
Caption: Logical flow of the rescue experiments to confirm the mechanism of action.
Methodology:
-
Pre-treatment: Cells are pre-treated with either an excess of pomalidomide (to compete with this compound for CRBN binding) or a proteasome inhibitor (e.g., MG-132) for a short period (e.g., 1-2 hours).
-
This compound Treatment: Cells are then treated with this compound in the continued presence of the inhibitor.
-
Analysis: ALK protein levels are assessed by Western blotting as described above. A "rescue" of ALK protein levels (i.e., less degradation) in the presence of the inhibitors confirms the dependence of this compound's activity on Cereblon and the proteasome.
Conclusion
This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate oncogenic ALK. Its mechanism of action, involving the formation of a ternary complex with ALK and the Cereblon E3 ligase, leads to the efficient and selective degradation of ALK by the proteasome. This results in the potent inhibition of cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of the core mechanisms driving the activity of this compound, providing a valuable resource for researchers and drug development professionals in the field of oncology.
References
An In-depth Technical Guide to MS4077: A Selective ALK Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] While small-molecule ALK tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy, the development of drug resistance remains a major challenge.[2] The emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to overcome this resistance by inducing the degradation of the target protein rather than simply inhibiting its enzymatic activity.[3]
MS4077 is a novel PROTAC designed to selectively target and degrade the ALK protein.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound is a heterobifunctional molecule that links an ALK-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4] This dual binding induces the formation of a ternary complex between ALK, this compound, and CRBN. The proximity of ALK to the E3 ligase, facilitated by this compound, leads to the polyubiquitination of ALK, marking it for degradation by the 26S proteasome. This degradation of the ALK protein effectively abrogates its downstream signaling pathways, including the phosphorylation of STAT3, thereby inhibiting cancer cell proliferation.
Caption: Mechanism of action of this compound as an ALK protein degrader.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro assays.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 37 nM | Dissociation constant for binding to ALK protein. |
| Cell Line | ALK Fusion Protein | DC50 (Degradation) | IC50 (Proliferation) | Reference |
| SU-DHL-1 | NPM-ALK | 3 ± 1 nM (after 16h) | 46 ± 4 nM (after 3 days) | |
| NCI-H2228 | EML4-ALK | 34 ± 9 nM (after 16h) | Less sensitive than SU-DHL-1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Cell Culture
-
SU-DHL-1 cells: Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
NCI-H2228 cells: Cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
All cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis
This protocol is used to determine the levels of ALK protein and the phosphorylation status of downstream signaling proteins.
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound (e.g., 1, 3, 10, 30, and 100 µM for SU-DHL-1 cells; 3, 10, 30, 60, and 100 µM for NCI-H2228 cells) for a specified time (e.g., 16 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALK, phospho-ALK (Y1507), STAT3, phospho-STAT3 (Y705), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical workflow for Western Blot analysis of this compound's effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed SU-DHL-1 or NCI-H2228 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 10⁻³ to 1 µM for SU-DHL-1 cells) for 3 days.
-
MTT Reagent Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.
ALK Signaling Pathway
ALK activation triggers multiple downstream signaling cascades that are crucial for cell growth and survival. The primary pathways include the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways. This compound-mediated degradation of ALK effectively shuts down these pro-survival signals.
Caption: Key downstream signaling pathways activated by ALK.
Conclusion
This compound is a potent and selective ALK protein degrader that effectively reduces ALK protein levels and inhibits downstream signaling in cancer cell lines. Its mechanism of action, leveraging the ubiquitin-proteasome system, presents a promising strategy to overcome resistance to traditional ALK inhibitors. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other ALK-targeting PROTACs as potential cancer therapeutics. While in vivo efficacy data for this compound is not yet publicly available, a related compound, MS4078, has shown good plasma exposure in mouse pharmacokinetic studies, suggesting the potential for in vivo activity within this class of degraders. Further investigation into the in vivo anti-tumor effects of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
understanding the PROTAC technology behind MS4077
An In-Depth Technical Guide to the PROTAC Technology Behind MS4077
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound and PROTAC Technology
This compound is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK)[1][2][3][4][5]. ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). Unlike traditional small molecule inhibitors that block the enzymatic activity of a target protein, PROTACs represent a novel therapeutic modality that eliminates the target protein entirely from the cell.
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By simultaneously engaging both the target protein and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. This compound exemplifies this technology by linking the ALK inhibitor ceritinib to the E3 ligase ligand pomalidomide, thereby targeting ALK for degradation via the Cereblon (CRBN) E3 ligase complex.
Mechanism of Action of this compound
The mechanism of action of this compound follows the canonical PROTAC pathway. It potently decreases the cellular levels of oncogenic ALK fusion proteins in a concentration- and time-dependent manner. The degradation of ALK induced by this compound is dependent on both Cereblon and the proteasome. This targeted degradation of ALK leads to the inhibition of its downstream signaling pathways, including the suppression of ALK auto-phosphorylation and STAT3 phosphorylation, ultimately inhibiting cancer cell proliferation.
The formation of the ternary complex (ALK-MS4077-CRBN) is the critical step in the mechanism of action. The efficiency of this process is influenced by the binding affinities of the warhead and the E3 ligase ligand, as well as the nature and length of the linker. The degradation process is catalytic, as a single molecule of this compound can induce the degradation of multiple ALK protein molecules.
Quantitative Data for this compound
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency in degrading ALK and inhibiting cancer cell growth.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) to ALK | N/A | 37 nM | |
| DC50 (50% Degradation Concentration) | SU-DHL-1 (NPM-ALK) | 3 ± 1 nM | |
| NCI-H2228 (EML4-ALK) | 34 ± 9 nM | ||
| IC50 (50% Inhibitory Concentration for Proliferation) | SU-DHL-1 | 46 ± 4 nM |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound have been described in the scientific literature. Key experimental methodologies are summarized below.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A key step is the amide coupling reaction that connects the ceritinib-linker intermediate with the pomalidomide-linker intermediate. The full synthetic route and characterization data can be found in the supplementary information of the referenced publication.
Competitive Binding Assay
To determine the binding affinity of this compound to ALK, a competitive binding assay is employed. This assay measures the ability of this compound to compete with a known, high-affinity ligand for binding to the ALK protein. The dissociation constant (Kd) is then calculated from the competition curve.
Cell Culture
SU-DHL-1 (anaplastic large-cell lymphoma) and NCI-H2228 (non-small cell lung cancer) cell lines, which harbor NPM-ALK and EML4-ALK fusion proteins respectively, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
To assess the degradation of ALK, cells are treated with varying concentrations of this compound for a specified duration (e.g., 16 hours). Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for ALK, phospho-ALK, STAT3, phospho-STAT3, and a loading control (e.g., GAPDH or β-actin). The signal is then detected using a secondary antibody conjugated to a fluorescent or chemiluminescent probe. The intensity of the protein bands is quantified to determine the extent of degradation.
Cell Proliferation Assay
The anti-proliferative activity of this compound is evaluated using a cell viability assay, such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a defined period (e.g., 3 days). Cell viability is then measured according to the manufacturer's protocol, and the IC50 value is calculated from the dose-response curve.
Rescue Experiments
To confirm that the observed degradation is mediated by the proteasome and the recruited E3 ligase, rescue experiments are performed. Cells are pre-treated with a proteasome inhibitor (e.g., MG132) or an excess of the free E3 ligase ligand (pomalidomide) before the addition of this compound. The levels of ALK are then assessed by Western blotting. A rescue of ALK degradation in the presence of these inhibitors confirms the specific mechanism of action.
Visualizations
Signaling Pathway of this compound-Mediated ALK Degradation
Caption: Mechanism of this compound-induced ALK protein degradation.
Experimental Workflow for Evaluating this compound
Caption: Workflow for the in vitro evaluation of this compound.
Logical Relationship of PROTAC Components in this compound
Caption: The modular components of the this compound PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ALK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]
An In-depth Technical Guide to MS4077: A PROTAC-mediated Approach for Targeting ALK Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MS4077, a potent and selective degrader of anaplastic lymphoma kinase (ALK) fusion proteins. This compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of oncogenic ALK proteins, offering a promising therapeutic strategy for cancers driven by ALK rearrangements, such as non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This document details the mechanism of action, quantitative efficacy, and relevant experimental methodologies associated with this compound.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to both the ALK protein and an E3 ubiquitin ligase component, Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of the ALK fusion protein, marking it for degradation by the proteasome. This targeted protein degradation approach differs from traditional kinase inhibitors, which only block the enzymatic activity of the target protein. By eliminating the entire protein, this compound can potentially overcome resistance mechanisms associated with kinase domain mutations.[1][2] The degradation of ALK induced by this compound is confirmed to be dependent on both Cereblon and the proteasome.[1][2]
Signaling Pathways Affected
The ALK receptor tyrosine kinase, when constitutively activated through chromosomal rearrangements, drives several downstream signaling pathways critical for cancer cell proliferation, survival, and transformation.[1] By degrading the ALK fusion protein, this compound effectively shuts down these oncogenic signals. Key pathways inhibited by this compound-mediated ALK degradation include:
-
JAK-STAT Pathway: Inhibition of STAT3 phosphorylation has been observed following this compound treatment.
-
PI3K-AKT Pathway
-
mTOR Pathway
-
RAS-RAF-MEK-MAPK Pathway
Quantitative Data Summary
The following tables summarize the key quantitative metrics of this compound's performance in preclinical studies.
Table 1: Binding Affinity and Degradation Efficiency
| Parameter | Value | Cell Line | Fusion Protein | Notes |
| Binding Affinity (Kd) | 37 nM | - | ALK | Measures the binding affinity of this compound to the ALK protein. |
| DC50 | 3 ± 1 nM | SU-DHL-1 | NPM-ALK | Concentration for 50% degradation after 16-hour treatment. |
| DC50 | 34 ± 9 nM | NCI-H2228 | EML4-ALK | Concentration for 50% degradation after 16-hour treatment. |
Table 2: In Vitro Efficacy
| Parameter | Value | Cell Line | Notes |
| IC50 | 46 ± 4 nM | SU-DHL-1 | Concentration for 50% inhibition of cell proliferation after 3 days. |
| Inhibition of Phosphorylation | >90% at 100 nM | SU-DHL-1 | Inhibition of ALK Y1507 and STAT3 Y705 phosphorylation. |
| Protein Reduction | >90% at 100 nM | NCI-H2228 | Reduction of EML4-ALK protein levels. |
Experimental Protocols
While specific, detailed step-by-step protocols for the original studies on this compound are not publicly available, this section outlines the general methodologies for key experiments based on standard laboratory practices for PROTAC evaluation.
Cell Culture
-
SU-DHL-1 Cells (ALCL): These cells, expressing the NPM-ALK fusion protein, are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
NCI-H2228 Cells (NSCLC): These cells, harboring the EML4-ALK fusion protein, are also commonly grown in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
All cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This assay is used to quantify the reduction in ALK fusion protein levels following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 16 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against ALK, phospho-ALK (e.g., Y1507), STAT3, phospho-STAT3 (e.g., Y705), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo)
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the cell viability against the drug concentration. Calculate the IC50 value using non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: ALK Signaling Pathways
Caption: Downstream signaling cascades activated by oncogenic ALK fusion proteins.
Diagram 2: this compound Mechanism of Action (PROTAC)
Caption: this compound induces ALK degradation via the ubiquitin-proteasome system.
Diagram 3: Experimental Workflow for this compound Evaluation
Caption: A logical workflow for the preclinical evaluation of this compound.
References
Foundational Research on MS4077: A Technical Guide for ALK-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding MS4077, a potent degrader of Anaplastic Lymphoma Kinase (ALK), offering a comprehensive resource for professionals in oncology research and drug development. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Core Concepts: this compound and ALK-Positive Cancers
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL)[1]. These cancers, termed ALK-positive, are dependent on the perpetual signaling from the aberrant ALK fusion proteins for their growth and survival.
This compound is a Proteolysis Targeting Chimera (PROTAC), a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest[2][3]. As a heterobifunctional molecule, this compound consists of a ligand that binds to the ALK protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase[1]. This ternary complex formation (ALK-MS4077-CRBN) facilitates the ubiquitination of the ALK fusion protein, marking it for degradation by the 26S proteasome[4]. This mechanism of action fundamentally differs from traditional ALK inhibitors, which only block the kinase activity, by leading to the complete removal of the oncogenic protein.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and effectiveness in degrading ALK and inhibiting the proliferation of ALK-positive cancer cells.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | ALK | 37 nM | |
| Degradation Concentration (DC50) | SU-DHL-1 (NPM-ALK) | 3 ± 1 nM (16-hour treatment) | |
| NCI-H2228 (EML4-ALK) | 34 ± 9 nM (16-hour treatment) | ||
| Inhibitory Concentration (IC50) | SU-DHL-1 | 46 ± 4 nM (3-day treatment) | |
| NCI-H2228 | Less sensitive than SU-DHL-1 |
Signaling Pathways
Constitutively active ALK fusion proteins, such as NPM-ALK and EML4-ALK, trigger a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and transformation. The primary pathways activated include the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways. Research has shown that this compound-induced degradation of ALK leads to the inhibition of its auto-phosphorylation and the subsequent phosphorylation of downstream signaling mediators like STAT3.
The degradation of ALK by this compound is a multi-step process involving the ubiquitin-proteasome system.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research of this compound.
Cell Culture
-
SU-DHL-1 Cells: Anaplastic large-cell lymphoma cell line expressing the NPM-ALK fusion protein.
-
NCI-H2228 Cells: Non-small cell lung cancer cell line expressing the EML4-ALK fusion protein variant 3.
Both cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis for ALK Degradation and Signaling
This protocol is used to assess the levels of ALK protein and the phosphorylation status of its downstream targets.
References
Exploratory Studies of MS4077 and Anaplastic Lymphoma Kinase (ALK) Degraders in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the exploratory studies and underlying principles for the use of MS4077, a potent Anaplastic Lymphoma Kinase (ALK) PROTAC (Proteolysis Targeting Chimera) degrader, in the context of neuroblastoma research. While direct studies on this compound in neuroblastoma are emerging, this guide leverages data from foundational studies on first-generation ALK degraders with a similar mechanism of action that have been evaluated in neuroblastoma models.
Introduction to ALK in Neuroblastoma and the PROTAC Approach
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development of the nervous system.[1] In neuroblastoma, the most common extracranial solid tumor in children, aberrant ALK activity is a key oncogenic driver.[1] Genetic alterations, including activating point mutations (e.g., F1174L, R1275Q), gene amplification, and overexpression, lead to constitutive activation of ALK and its downstream signaling pathways, promoting tumor cell proliferation and survival.[2][3][4] These alterations make ALK an attractive therapeutic target.
The PROTAC technology represents a novel therapeutic modality that induces the degradation of a target protein rather than just inhibiting its enzymatic activity. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is an ALK PROTAC degrader that links the ALK inhibitor ceritinib to a ligand for the E3 ligase cereblon.
Mechanism of Action of ALK PROTACs like this compound
The mechanism of action for an ALK PROTAC such as this compound involves the formation of a ternary complex between the ALK protein, the PROTAC molecule, and an E3 ubiquitin ligase (in this case, cereblon). This proximity induces the E3 ligase to transfer ubiquitin molecules to the ALK protein. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome, leading to the elimination of the oncogenic signaling.
ALK Downstream Signaling Pathways in Neuroblastoma
Activated ALK in neuroblastoma signals through multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways converge to regulate transcription of genes involved in cell proliferation, survival, and differentiation. Notably, ALK signaling can also lead to the upregulation of the MYCN oncogene, a key driver of aggressive neuroblastoma.
Quantitative Data
While specific data for this compound in neuroblastoma cell lines is not yet widely published, the following tables summarize the known quantitative data for this compound in other cancer cell lines and for a first-generation ALK degrader in neuroblastoma cell lines.
Table 1: In Vitro Activity of this compound in Non-Neuroblastoma Cell Lines
| Compound | Cell Line | Cancer Type | Target | Metric | Value | Reference |
| This compound | - | - | ALK | Kd | 37 nM | |
| This compound | SU-DHL-1 | Lymphoma | NPM-ALK | DC50 (16h) | 3 ± 1 nM | |
| This compound | NCI-H2228 | Lung Cancer | EML4-ALK | DC50 (16h) | 34 ± 9 nM | |
| This compound | SU-DHL-1 | Lymphoma | Cell Proliferation | IC50 (3 days) | 46 ± 4 nM |
Table 2: In Vitro Activity of a First-Generation ALK Degrader (TAE684-based) in Neuroblastoma Cell Lines
| Cell Line | ALK Status | Metric | Value |
| Kelly | F1174L mutation | IC50 | ~10-100 nM |
| NB-1 | Amplification | IC50 | ~10-100 nM |
| SK-N-SH | Wild-type | IC50 | >10 µM |
Data for Table 2 is extrapolated from graphical representations in "Chemically Induced Degradation of Anaplastic Lymphoma Kinase" by Zhang et al. and should be considered approximate.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational studies of ALK degraders in neuroblastoma.
Cell Culture and Maintenance
-
Cell Lines: Neuroblastoma cell lines such as Kelly (harboring ALK F1174L mutation) and NB-1 (with ALK amplification) are commonly used. SK-N-SH (ALK wild-type) can be used as a negative control.
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for ALK Degradation
This protocol is used to quantify the reduction in ALK protein levels following treatment with a degrader.
-
Cell Seeding and Treatment: Plate neuroblastoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the ALK degrader (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against ALK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the percentage of ALK protein remaining relative to the loading control and normalized to the DMSO-treated sample.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and cytotoxicity.
-
Cell Seeding: Seed neuroblastoma cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ALK degrader or DMSO control for a period of 72 hours.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.
Experimental Workflow Diagram
Conclusion and Future Directions
The exploratory studies of first-generation ALK degraders in neuroblastoma cell lines have demonstrated the potential of this therapeutic strategy. These compounds induce potent degradation of oncogenic ALK and inhibit cell proliferation in ALK-dependent neuroblastoma models. This compound, as a potent ALK degrader, represents a promising candidate for further investigation in this disease.
Future research should focus on obtaining direct quantitative data for this compound in a panel of neuroblastoma cell lines with different ALK alterations. Furthermore, in vivo studies using neuroblastoma xenograft models will be crucial to assess the therapeutic efficacy, pharmacokinetics, and pharmacodynamics of this compound. The exploration of combination therapies, potentially with standard-of-care chemotherapy or other targeted agents, may also provide avenues to overcome potential resistance mechanisms and enhance anti-tumor activity. This technical guide provides the foundational knowledge and protocols to advance such research efforts.
References
The PROTAC MS4077: A-Technical Deep Dive into its Binding Affinity and Degradation of Anaplastic Lymphoma Kinase (ALK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of MS4077, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][2][3] this compound represents a novel therapeutic strategy by not just inhibiting ALK, but by mediating its targeted destruction.[4]
Quantitative Binding Affinity and Degradation Efficacy of this compound
This compound is a heterobifunctional molecule that links an ALK-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon.[5] This dual binding initiates the ubiquitination and subsequent proteasomal degradation of the ALK protein. The efficacy of this compound has been quantified through various in vitro assays, the results of which are summarized below.
| Parameter | Value | Cell Line / Assay Conditions | Description |
| Binding Affinity (Kd) | 37 nM | Competitive Binding Assay | Measures the direct binding affinity of this compound to the ALK protein. |
| Cell Proliferation Inhibition (IC50) | 46 ± 4 nM | SU-DHL-1 (ALK-positive lymphoma) | Concentration of this compound required to inhibit the growth of ALK-driven cancer cells by 50%. |
| ALK Protein Degradation (DC50) | 3 ± 1 nM | SU-DHL-1 (NPM-ALK) | Concentration of this compound that results in a 50% reduction of NPM-ALK fusion protein levels after a 16-hour treatment. |
| ALK Protein Degradation (DC50) | 34 ± 9 nM | NCI-H2228 (EML4-ALK) | Concentration of this compound that results in a 50% reduction of EML4-ALK fusion protein levels after a 16-hour treatment. |
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between ALK and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the polyubiquitination of ALK and its subsequent degradation by the proteasome. This degradation effectively shuts down all downstream signaling pathways activated by oncogenic ALK.
Activated ALK typically promotes cell survival, proliferation, and transformation through several key signaling cascades, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. By eliminating the ALK protein, this compound abrogates the phosphorylation and activation of crucial downstream effectors like STAT3.
Mechanism of this compound-induced ALK degradation.
ALK signaling pathways inhibited by this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the binding and activity of this compound.
ALK Competitive Binding Assay (for Kd Determination)
This assay indirectly measures the binding affinity of the unlabeled this compound by quantifying its ability to displace a labeled tracer from the ALK protein.
-
Reagent Preparation : Prepare a buffer solution suitable for the binding assay (e.g., PBS with 0.1% BSA). A known, labeled (e.g., fluorescent) ALK ligand is used as the tracer.
-
Assay Plate Setup : In a multi-well plate, add a constant concentration of the recombinant ALK protein and the labeled tracer to each well.
-
Compound Addition : Add serial dilutions of this compound to the wells. Include control wells with no this compound (maximum tracer binding) and wells with a saturating concentration of a known high-affinity ALK inhibitor (background signal).
-
Incubation : Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Detection : Measure the signal from the bound tracer using an appropriate plate reader (e.g., fluorescence polarization or FRET).
-
Data Analysis : The data is plotted as the signal versus the log of the this compound concentration. The IC50 (the concentration of this compound that displaces 50% of the tracer) is determined by fitting the data to a sigmoidal dose-response curve. The Ki, which is analogous to the Kd for competitive binding, is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the labeled tracer.
Cell Viability Assay (for IC50 Determination)
This assay determines the concentration of this compound required to inhibit cell growth by 50%.
-
Cell Seeding : Seed ALK-positive cancer cells (e.g., SU-DHL-1) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for a specified period (e.g., 3 days). Include DMSO-treated cells as a vehicle control.
-
Reagent Addition : Add a cell viability reagent, such as CellTiter-Glo®, to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Incubation and Measurement : Incubate the plate according to the manufacturer's instructions (e.g., 10 minutes at room temperature) and then measure the luminescence using a luminometer.
-
Data Analysis : Normalize the luminescence readings to the vehicle control. The IC50 value is calculated by plotting the normalized cell viability against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Western Blotting for ALK Degradation (for DC50 Determination)
This protocol is used to visualize and quantify the reduction in ALK protein levels following treatment with this compound.
Experimental workflow for determining DC50 of this compound.
-
Cell Treatment and Lysis : Culture ALK-positive cells (e.g., SU-DHL-1 or NCI-H2228) and treat them with various concentrations of this compound for a set time (e.g., 16 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE : Denature the protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for ALK overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH) to normalize the results.
-
Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis : Quantify the intensity of the ALK and loading control bands using densitometry software. Normalize the ALK band intensity to the loading control. The DC50 is calculated by plotting the percentage of remaining ALK protein against the log of the this compound concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
An In-Depth Technical Guide to the Downstream Signaling Effects of MS4077
Abstract
MS4077 is a potent and specific hetero-bifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC) designed to target Anaplastic Lymphoma Kinase (ALK) for degradation.[1][2][3][4] ALK is a receptor tyrosine kinase that, when activated through mutation, fusion, or amplification, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[5] this compound leverages the cell's own ubiquitin-proteasome system to eliminate ALK protein, thereby providing a powerful alternative to traditional kinase inhibition. This document serves as a technical guide to the mechanism of action of this compound, its downstream signaling consequences, and the key experimental protocols used for its characterization.
Mechanism of Action: Targeted Protein Degradation
This compound operates as a molecular bridge, simultaneously binding to the ALK protein and an E3 ubiquitin ligase component, Cereblon (CRBN). The molecule itself is composed of a ligand derived from the ALK inhibitor ceritinib, a flexible linker, and a ligand based on pomalidomide, which binds to Cereblon. This induced proximity between ALK and the E3 ligase complex facilitates the poly-ubiquitination of ALK. The ubiquitinated ALK is then recognized and degraded by the 26S proteasome. This degradation-based approach eliminates both the enzymatic and potential scaffolding functions of the ALK protein.
Quantitative Efficacy of this compound
This compound demonstrates high-affinity binding to ALK and potently induces its degradation, leading to the inhibition of cancer cell proliferation. The key efficacy parameters have been quantified in ALK-positive cancer cell lines, primarily the anaplastic large-cell lymphoma line SU-DHL-1 (expressing NPM-ALK fusion) and the non-small cell lung cancer line NCI-H2228 (expressing EML4-ALK fusion).
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line / Condition | Citation |
|---|---|---|---|
| Binding Affinity (Kd) | 37 nM | ALK Protein | |
| Degradation (DC₅₀) | 3 ± 1 nM | SU-DHL-1 (NPM-ALK) | |
| Degradation (DC₅₀) | 34 ± 9 nM | NCI-H2228 (EML4-ALK) |
| Proliferation (IC₅₀) | 46 ± 4 nM | SU-DHL-1 | |
Downstream Signaling Effects
The degradation of the ALK protein effectively shuts down its downstream oncogenic signaling cascades. Activated ALK normally promotes cell growth, proliferation, and survival by activating several key pathways. This compound-mediated degradation of ALK leads to a potent and sustained inhibition of these pathways, most notably observed through the reduction of protein phosphorylation.
The primary and most directly measured downstream effect is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. By degrading ALK, this compound prevents the auto-phosphorylation of ALK itself (e.g., at tyrosine 1507), which is a prerequisite for its kinase activity and subsequent phosphorylation of downstream substrates like STAT3. Other critical ALK-driven pathways include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.
Table 2: Effects on Downstream Signaling Markers in SU-DHL-1 Cells
| Marker | Concentration | Result | Citation |
|---|---|---|---|
| ALK Phosphorylation (Y1507) | 100 nM | >90% Inhibition |
| STAT3 Phosphorylation (Y705) | 100 nM | >90% Inhibition | |
Experimental Protocols
The characterization of this compound involves standard cell and molecular biology techniques to assess protein degradation, signaling pathway inhibition, and cellular viability.
Western Blot for Protein Degradation and Phosphorylation
This protocol is used to quantify the levels of total ALK protein and the phosphorylation status of its downstream targets.
Methodology:
-
Cell Culture and Treatment: Culture SU-DHL-1 or NCI-H2228 cells in appropriate media. Seed cells and allow them to adhere or stabilize. Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for a specified time, typically 16-24 hours.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against total ALK, phospho-ALK (Y1507), total STAT3, phospho-STAT3 (Y705), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize protein of interest signals to the loading control.
Cell Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed SU-DHL-1 or NCI-H2228 cells in 96-well opaque plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a period of 3 days. Include wells with vehicle control (DMSO) for 100% viability and wells with a potent cytotoxic agent or no cells for background measurement.
-
Luminescence-Based Viability Readout (e.g., CellTiter-Glo®):
-
After the incubation period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Mix on an orbital shaker to induce lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK | TargetMol [targetmol.com]
- 3. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Introduction to MS4077: A PROTAC-Based Anaplastic Lymphoma Kinase (ALK) Degrader
An in-depth technical guide on the basic research applications of the ALK degrader MS4077 for researchers, scientists, and drug development professionals.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been implicated as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL), often through chromosomal rearrangements, gene amplification, or mutations.[1][2] The activation of ALK triggers several downstream signaling cascades, such as JAK-STAT, PI3K-AKT, and MAPK pathways, which are crucial for cell growth, proliferation, and survival.[2][3] While small-molecule ALK inhibitors have shown clinical efficacy, the emergence of drug resistance necessitates the development of novel therapeutic strategies.[1]
This compound is a PROteolysis TArgeting Chimera (PROTAC) designed to specifically induce the degradation of ALK. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This compound is composed of a ligand that binds to ALK (a derivative of the ALK inhibitor Ceritinib) and a ligand for the Cereblon (CRBN) E3 ligase, connected by a linker. This targeted protein degradation approach offers a distinct mechanism of action compared to traditional inhibition, providing a valuable tool for basic research and potentially overcoming inhibitor resistance.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system. It forms a ternary complex between the ALK protein and the E3 ubiquitin ligase Cereblon. This proximity facilitates the transfer of ubiquitin molecules to ALK, marking it for recognition and degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple ALK protein molecules. The degradation is dependent on both Cereblon and a functional proteasome.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The key parameters are summarized below.
| Parameter | Value | Cell Line | Conditions | Citation |
| Binding Affinity (Kd) | 37 nM | - | Binding to ALK protein | |
| Degradation (DC50) | 3 ± 1 nM | SU-DHL-1 (NPM-ALK) | 16-hour treatment | |
| Degradation (DC50) | 34 ± 9 nM | NCI-H2228 (EML4-ALK) | 16-hour treatment | |
| Proliferation (IC50) | 46 ± 4 nM | SU-DHL-1 | 3-day treatment |
Biological Effects and Downstream Signaling
This compound potently reduces the levels of ALK fusion proteins in a concentration- and time-dependent manner in cancer cell lines. This degradation effectively inhibits ALK's downstream signaling pathways. A primary pathway affected is the STAT3 signaling cascade. Treatment with this compound leads to a significant reduction in the autophosphorylation of ALK and the subsequent phosphorylation of STAT3 at Y705. In SU-DHL-1 cells, over 90% inhibition of both ALK and STAT3 phosphorylation is achieved at a 100 nM concentration of this compound.
Experimental Protocols
Cell Culture and Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
-
Cell Seeding : Seed SU-DHL-1 or NCI-H2228 cells in 96-well plates at an appropriate density.
-
Compound Preparation : Prepare a serial dilution of this compound in culture medium. Concentrations typically range from 1 pM to 10 µM.
-
Treatment : Add the diluted this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for 3 days (72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment : Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis : Plot the cell viability against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for Protein Degradation and Phosphorylation
This protocol is used to assess the degradation of ALK and the phosphorylation status of downstream targets like STAT3.
-
Cell Treatment : Plate SU-DHL-1 or NCI-H2228 cells and treat them with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time, typically 16 hours for DC50 determination.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ALK, phospho-ALK (Y1507), STAT3, phospho-STAT3 (Y705), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification : Densitometrically quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation (for DC50) or changes in phosphorylation.
General Experimental Workflow
The following diagram outlines a typical workflow for characterizing the activity of this compound in a basic research setting.
Conclusion
This compound is a potent and specific PROTAC degrader of ALK fusion proteins. Its ability to induce rapid and robust degradation of ALK provides a powerful tool for studying ALK-dependent signaling pathways and for exploring targeted protein degradation as a therapeutic strategy in ALK-driven cancers. The detailed quantitative data and protocols provided herein serve as a comprehensive resource for researchers aiming to utilize this compound in their investigations of ALK biology and cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for MS4077 in SU-DHL-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4077 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Anaplastic Lymphoma Kinase (ALK).[1][2][3] In SU-DHL-1 cells, an anaplastic large cell lymphoma cell line, the NPM-ALK fusion protein is a key driver of oncogenesis.[4][5] this compound functions by hijacking the cell's natural protein disposal system to induce the degradation of the NPM-ALK protein, leading to the inhibition of downstream signaling pathways and ultimately suppressing cell proliferation. These application notes provide detailed protocols for the use of this compound in SU-DHL-1 cell lines, including cell culture, viability assays, and methods to assess protein degradation and signaling pathway modulation.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the ALK protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome. The degradation of ALK leads to the suppression of downstream signaling cascades, including the JAK-STAT and PI3K-AKT pathways, which are critical for the growth and survival of SU-DHL-1 cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in SU-DHL-1 Cells
| Parameter | Value | Experimental Conditions | Reference |
| Binding Affinity (Kd) to ALK | 37 nM | Biochemical Assay | |
| NPM-ALK Degradation (DC50) | 3 ± 1 nM | 16-hour treatment | |
| Cell Proliferation Inhibition (IC50) | 46 ± 4 nM | 3-day treatment |
Table 2: Time-Dependent Degradation of NPM-ALK in SU-DHL-1 Cells Treated with this compound
| Treatment Time | NPM-ALK Protein Level (relative to control) | Experimental Conditions | Reference |
| 2 hours | Significant inhibition of p-ALK and p-STAT3 | 30 nM this compound | |
| 4 hours | >50% degradation of NPM-ALK | 30 nM this compound | |
| 16 hours | Maximum degradation of NPM-ALK | 30 nM this compound | |
| 24 hours | Sustained degradation of NPM-ALK | 30 nM this compound |
Experimental Protocols
SU-DHL-1 Cell Culture
SU-DHL-1 cells are grown in suspension and require specific culture conditions for optimal growth and viability.
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Maintain cell density between 8.0 x 10^4 and 2.0 x 10^5 cells/mL for routine passaging.
-
Subculturing: When the cell concentration reaches 1.0 x 10^6 to 1.5 x 10^6 cells/mL, subculture by diluting the cells to the recommended seeding density. A split ratio of 1:4 to 1:12 is recommended. Feed the cells every 2 to 3 days by adding fresh medium.
-
Cryopreservation: Resuspend cells in complete growth medium supplemented with 20% FBS and 10% DMSO.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of SU-DHL-1 cells in a 96-well format.
-
Materials:
-
SU-DHL-1 cells
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed 5,000 SU-DHL-1 cells in 100 µL of complete medium per well in an opaque-walled 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Western Blotting for NPM-ALK Degradation and Signaling
This protocol is to assess the levels of NPM-ALK, phosphorylated ALK (p-ALK), and phosphorylated STAT3 (p-STAT3) in SU-DHL-1 cells following treatment with this compound.
-
Materials:
-
SU-DHL-1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed SU-DHL-1 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound or for different time points.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysates by centrifugation at 12,000 rpm for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the protein levels, normalizing to a loading control like GAPDH.
-
Immunoprecipitation to Demonstrate Ternary Complex Formation
This protocol is designed to demonstrate the this compound-dependent interaction between NPM-ALK and the CRBN E3 ligase in SU-DHL-1 cells.
-
Materials:
-
SU-DHL-1 cells
-
This compound
-
MG-132 (proteasome inhibitor)
-
Immunoprecipitation (IP) lysis buffer
-
Anti-ALK or Anti-CRBN antibody for IP
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as described above)
-
-
Procedure:
-
Treat SU-DHL-1 cells with this compound (e.g., 100 nM) and a proteasome inhibitor like MG-132 (20 µM) for 4-6 hours. The proteasome inhibitor is crucial to prevent the degradation of the ubiquitinated ALK and stabilize the ternary complex.
-
Harvest and lyse the cells in IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the IP antibody (e.g., anti-ALK) overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads using elution buffer and by boiling.
-
Analyze the eluted proteins by Western blotting using antibodies against CRBN and ALK to detect the co-immunoprecipitated proteins.
-
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in SU-DHL-1 cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | ALK | TargetMol [targetmol.com]
- 3. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for MS4077 in NCI-H2228 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4077 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). In non-small cell lung cancer (NSCLC) cells harboring ALK fusions, such as the NCI-H2228 cell line which expresses the EML4-ALK variant 3, this compound offers a therapeutic strategy by eliminating the oncogenic driver protein.[1] This document provides a detailed experimental guide for utilizing this compound in NCI-H2228 cells, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the ALK protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the ALK fusion protein, marking it for degradation by the proteasome.[1][2] The elimination of EML4-ALK leads to the suppression of downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and MAPK pathways, which are crucial for the proliferation and survival of NCI-H2228 cells.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on NCI-H2228 cells.
Table 1: Dose-Dependent Degradation of EML4-ALK by this compound
| This compound Concentration (nM) | EML4-ALK Protein Level (% of Control) | Treatment Time |
| 0 (Vehicle) | 100 | 16 hours |
| 10 | Not specified | 16 hours |
| 34 (DC50) | 50 ± 9 | 16 hours |
| 100 | < 10 | 16 hours |
Table 2: Time-Course of EML4-ALK Degradation by this compound
| Treatment Time (hours) | EML4-ALK Protein Level (% of Control at 60 nM this compound) |
| 0 | 100 |
| 8 | Significant Degradation Observed |
| 16 | Maximum Degradation Observed |
| 24 | Sustained Degradation |
Table 3: Effect of this compound on NCI-H2228 Cell Viability
| This compound Concentration | Cell Viability (% of Control) | Treatment Time |
| Various Concentrations | Less sensitive compared to SU-DHL-1 cells | 72 hours |
Note: The IC50 for the ALK-positive lymphoma cell line SU-DHL-1 is 46 ± 4 nM after 72 hours of treatment.
Mandatory Visualizations
Caption: Mechanism of this compound-induced EML4-ALK degradation.
Caption: Key downstream signaling pathways of EML4-ALK.
Caption: General workflow for studying this compound effects.
Experimental Protocols
Protocol 1: NCI-H2228 Cell Culture
Materials:
-
NCI-H2228 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture NCI-H2228 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium at the desired density.
Protocol 2: Western Blotting for ALK Degradation and Signaling Pathway Analysis
Materials:
-
Treated and untreated NCI-H2228 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed NCI-H2228 cells and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time points.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 3: Cell Viability (MTT) Assay
Materials:
-
NCI-H2228 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed NCI-H2228 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Immunoprecipitation for ALK Ubiquitination
Materials:
-
Treated NCI-H2228 cell pellets
-
Lysis buffer for immunoprecipitation (e.g., non-denaturing buffer)
-
Anti-ALK antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody
Procedure:
-
Treat NCI-H2228 cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-ALK antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the ALK-antibody complex.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by western blotting using an anti-ubiquitin antibody to detect ubiquitinated ALK.
Conclusion
This guide provides a comprehensive framework for investigating the effects of the ALK PROTAC degrader this compound in NCI-H2228 cells. The detailed protocols and expected outcomes will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of targeted protein degradation in ALK-driven cancers.
References
Determining the Optimal Concentration of MS4077 for Cell Culture Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MS4077 is a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK), functioning as a Proteolysis Targeting Chimera (PROTAC). It operates by inducing the degradation of ALK fusion proteins, which are oncogenic drivers in various cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer.[1][2][3][4] this compound achieves this by linking an ALK inhibitor to a ligand for the Cereblon E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to target ALK for ubiquitination and subsequent proteasomal degradation.[2] This mechanism of action makes this compound a valuable tool for cancer research and a potential therapeutic agent. The expression of ALK is typically low in normal adult tissues, suggesting that targeting it could offer a therapeutic window with minimal toxicity.
Determining the optimal concentration of this compound is a critical first step for any in vitro study to ensure meaningful and reproducible results. This document provides a comprehensive guide, including detailed protocols and data interpretation, to assist researchers in establishing the ideal working concentration of this compound for their specific cell culture models.
Mechanism of Action and Signaling Pathway
This compound induces the degradation of ALK, a receptor tyrosine kinase. In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., NPM-ALK in anaplastic large-cell lymphoma and EML4-ALK in non-small cell lung cancer) that result in constitutive activation of the ALK kinase domain. This aberrant activation drives downstream signaling pathways crucial for cell proliferation, survival, and transformation, including the JAK-STAT, PI3K-AKT, and MAPK pathways. By degrading the ALK fusion protein, this compound effectively shuts down these pro-cancerogenic signaling cascades. Specifically, treatment with this compound has been shown to inhibit the auto-phosphorylation of ALK and the subsequent phosphorylation of downstream effectors like STAT3.
Figure 1: this compound Mechanism of Action and Downstream Signaling.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in two well-characterized cancer cell lines. This data serves as a valuable reference for designing dose-response experiments in novel cell systems.
Table 1: Effect of this compound on ALK Protein Degradation
| Cell Line | ALK Fusion Protein | Treatment Time | DC₅₀ (50% Degradation) | Reference |
| SU-DHL-1 | NPM-ALK | 16 hours | 3 ± 1 nM | |
| NCI-H2228 | EML4-ALK | 16 hours | 34 ± 9 nM |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Treatment Time | IC₅₀ (50% Inhibition) | Notes | Reference |
| SU-DHL-1 | 3 days | 46 ± 4 nM | ||
| NCI-H2228 | 3 days | Less sensitive than SU-DHL-1 | Incomplete inhibition at tested concentrations |
Experimental Protocols
To determine the optimal this compound concentration for a new cell line, a two-pronged approach is recommended: first, assess its effect on the target protein (ALK degradation), and second, evaluate its impact on a functional cellular outcome (cell viability/proliferation).
Figure 2: Workflow for Determining Optimal this compound Concentration.
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are crucial for experimental consistency.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determining ALK Degradation (DC₅₀) by Western Blot
This protocol determines the concentration of this compound required to degrade 50% of the target ALK protein.
Materials:
-
ALK-positive cells (e.g., SU-DHL-1, NCI-H2228, or cell line of interest)
-
Complete cell culture medium
-
Multi-well plates (6-well or 12-well)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Treatment: After allowing cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours, treat them with a serial dilution of this compound. A wide concentration range is recommended for the initial experiment (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a predetermined time, typically 16-24 hours, which has been shown to be effective for ALK degradation.
-
Cell Lysis:
-
Place the plate on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
-
Protein Quantification:
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil for 5-10 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ALK protein level to the loading control for each concentration.
-
Plot the percentage of remaining ALK protein against the log of the this compound concentration.
-
Calculate the DC₅₀ value using non-linear regression analysis.
-
Protocol 3: Determining Cell Viability (IC₅₀) using an MTT Assay
This protocol measures the concentration of this compound that inhibits cell metabolic activity (as a proxy for proliferation) by 50%.
Materials:
-
ALK-positive cells
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound, similar to the range used for the degradation assay. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for a period relevant to cell proliferation, typically 72 hours (3 days), as established in previous studies.
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control, which represents 100% viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Conclusion
By following these protocols, researchers can effectively determine the optimal concentration range of this compound for their specific cell culture system. The ideal concentration should result in significant degradation of the target ALK protein (ideally at or near the DC₅₀) and a corresponding functional effect on cell proliferation (around the IC₅₀). Correlating the results from both the degradation and viability assays will provide a robust foundation for subsequent experiments investigating the biological effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Assessing ALK Degradation by MS4077
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] While ALK tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the development of drug resistance remains a significant challenge.[3][4]
MS4077 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of ALK.[5] It is a heterobifunctional molecule that links an ALK-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation between ALK, this compound, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of the ALK protein, offering a distinct and potentially more durable therapeutic strategy compared to traditional inhibition. These application notes provide detailed protocols for assessing the degradation of ALK induced by this compound.
Mechanism of Action of this compound
This compound operates by hijacking the cell's natural protein disposal system. It facilitates the formation of a ternary complex between the target protein (ALK) and the E3 ubiquitin ligase component, Cereblon. This proximity induces the polyubiquitination of ALK, marking it for degradation by the 26S proteasome. This event not only reduces the total ALK protein levels but also abrogates its downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and mTOR pathways, which are crucial for cancer cell growth and survival.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in ALK-dependent cancer cell lines.
Table 1: Degradation and Proliferation Inhibition of this compound
| Cell Line | ALK Fusion Protein | DC50 (16h treatment) | IC50 (3-day treatment) | Reference |
| SU-DHL-1 | NPM-ALK | 3 ± 1 nM | 46 ± 4 nM | |
| NCI-H2228 | EML4-ALK | 34 ± 9 nM | Less sensitive than SU-DHL-1 |
Table 2: Binding Affinity of this compound
| Target | Kd | Reference |
| ALK | 37 nM |
Experimental Protocols
The following protocols provide detailed methodologies for assessing ALK degradation and the functional consequences of this compound treatment.
Protocol 1: Western Blotting for ALK Degradation and Signaling
This protocol is designed to semi-quantitatively measure the levels of total ALK, phosphorylated ALK (p-ALK), and downstream signaling proteins like phosphorylated STAT3 (p-STAT3).
Materials:
-
ALK-positive cell lines (e.g., SU-DHL-1, NCI-H2228)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ALK, anti-p-ALK (e.g., Y1507), anti-STAT3, anti-p-STAT3 (e.g., Y705), and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture ALK-positive cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the target protein to the loading control.
-
Calculate the percentage of ALK degradation relative to the vehicle control.
-
Protocol 2: Mass Spectrometry-Based Proteomics for Selectivity Profiling
This protocol provides a global and unbiased approach to assess the selectivity of this compound by quantifying changes in the cellular proteome upon treatment.
Materials:
-
ALK-positive cells
-
This compound and DMSO
-
Lysis buffer compatible with mass spectrometry (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or DMSO for a defined period (e.g., 4 or 16 hours).
-
Harvest and lyse cells in a mass spectrometry-compatible buffer.
-
Quantify protein concentration.
-
-
Protein Digestion:
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide samples.
-
Analyze the peptides using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant or Proteome Discoverer.
-
Perform label-free quantification or use isotopic labeling (e.g., SILAC, TMT) to compare protein abundance between this compound-treated and control samples.
-
Identify proteins that are significantly downregulated upon this compound treatment to assess both on-target (ALK) and potential off-target degradation.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of this compound to ALK within intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
ALK-positive cells
-
This compound and DMSO
-
PBS
-
Thermal cycler or heating block
-
Lysis buffer with protease inhibitors
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment:
-
Treat intact cells with this compound or DMSO at a saturating concentration for a specified time.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Detection of Soluble ALK:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALK at each temperature point using Western blotting or ELISA.
-
-
Data Analysis:
-
Generate melting curves by plotting the percentage of soluble ALK against temperature for both this compound-treated and control samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample confirms target engagement.
-
ALK Signaling Pathway
ALK activation triggers multiple downstream signaling cascades that promote cell proliferation, survival, and differentiation. This compound-mediated degradation of ALK effectively shuts down these pro-oncogenic signals.
References
- 1. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MS4077 in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4077 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to target Anaplastic Lymphoma Kinase (ALK) for degradation.[1][2] Oncogenic ALK fusions and mutations are key drivers in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][3] this compound offers a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to induce the degradation of ALK protein, thereby inhibiting downstream oncogenic signaling pathways and suppressing tumor growth.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo cancer models.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to ALK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the ALK protein, marking it for degradation by the 26S proteasome. This degradation effectively abrogates ALK-mediated signaling cascades, including the JAK-STAT, PI3K-AKT, and mTOR pathways, which are crucial for cancer cell proliferation and survival.
Caption: Mechanism of action of this compound as an ALK PROTAC degrader.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | Target | DC50 (nM) | IC50 (nM) | Reference |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | 3 | 46 | |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 34 | - |
In Vivo Pharmacokinetics of a Structurally Related ALK PROTAC (MS4078)
While specific in vivo efficacy data for this compound is not publicly available, pharmacokinetic studies of a closely related analog, MS4078, in mice suggest good plasma exposure, indicating the suitability of this class of compounds for in vivo studies.
| Compound | Dose | Route of Administration | Cmax (nM) | Time to Cmax (hours) | Plasma Concentration at 12h (nM) | Reference |
| MS4078 | 50 mg/kg | Intraperitoneal (IP) | 3000 | 2 | 340 |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
Caption: General workflow for a subcutaneous xenograft study with this compound.
Protocol 1: SU-DHL-1 Lymphoma Xenograft Model
1. Cell Culture:
-
Culture SU-DHL-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Allow a one-week acclimatization period.
3. Tumor Implantation:
-
Harvest SU-DHL-1 cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) or serum-free medium.
-
Subcutaneously inject 5 x 10^6 cells in 100 µL into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
5. Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Administer this compound via intraperitoneal (IP) or oral (PO) route at the desired dose and schedule (e.g., once daily).
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ALK protein levels, immunohistochemistry).
Protocol 2: NCI-H2228 NSCLC Xenograft Model
1. Cell Culture:
-
Culture NCI-H2228 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow a one-week acclimatization period.
3. Tumor Implantation:
-
Harvest NCI-H2228 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in 100 µL into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Follow the same procedure as described in Protocol 1 for tumor monitoring and randomization.
5. Drug Formulation and Administration:
-
Follow the same procedure as described in Protocol 1 for drug formulation and administration.
6. Efficacy Evaluation:
-
Follow the same procedure as described in Protocol 1 for efficacy evaluation.
Concluding Remarks
This compound represents a promising therapeutic agent for ALK-driven cancers. The provided protocols offer a framework for researchers to evaluate the in vivo efficacy of this compound in relevant preclinical cancer models. As with any experimental procedure, optimization of these protocols may be necessary based on specific laboratory conditions and research objectives. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for the successful and ethical conduct of these studies. The potential for ALK degraders like this compound to overcome resistance to traditional ALK inhibitors makes them a valuable tool in the development of next-generation cancer therapies.
References
- 1. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of MS4077
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of MS4077, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Anaplastic Lymphoma Kinase (ALK). The following sections detail the mechanism of action of this compound, protocols for key efficacy-measuring experiments, and expected quantitative outcomes.
Introduction to this compound
This compound is a chemical probe that induces the degradation of ALK, a receptor tyrosine kinase frequently implicated in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2][3] Unlike traditional kinase inhibitors that only block the enzyme's activity, this compound facilitates the complete removal of the ALK protein, offering a distinct and potentially more durable therapeutic strategy.[1][3] this compound accomplishes this by simultaneously binding to ALK and the E3 ubiquitin ligase Cereblon (CRBN), thereby triggering the ubiquitination and subsequent proteasomal degradation of ALK.
Mechanism of Action: ALK Degradation Pathway
This compound functions as a molecular bridge, bringing ALK into proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of ALK, marking it for degradation by the 26S proteasome. The degradation of ALK disrupts downstream oncogenic signaling pathways, primarily the JAK-STAT and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
ALK Signaling Pathways Affected by this compound
Oncogenic ALK fusion proteins activate several downstream signaling cascades that promote cell growth, proliferation, and survival. A key pathway involves the autophosphorylation of ALK, which in turn leads to the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and drives the expression of genes involved in cell survival and proliferation. By degrading ALK, this compound effectively shuts down this signaling axis.
References
Application Notes and Protocols for MS4077, an ALK-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4077 is a potent and selective anaplastic lymphoma kinase (ALK) targeting proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that consists of a ligand that binds to ALK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of ALK, leading to the suppression of downstream signaling pathways and inhibition of cancer cell proliferation. These application notes provide detailed protocols for the preparation and use of this compound in common experimental settings.
Physicochemical Properties and Solubility
This compound is a solid powder that should be handled with appropriate personal protective equipment. For experimental use, it is crucial to prepare stock solutions and subsequent dilutions accurately.
Table 1: Solubility and Stock Solution Preparation
| Solvent | Maximum Solubility | Stock Solution Concentration | Storage of Stock Solution |
| Dimethyl sulfoxide (DMSO) | 110 mg/mL (96.94 mM) | 10 mM | -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. |
To aid dissolution in DMSO, ultrasonic treatment may be required. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic, which can affect solubility.
Table 2: In Vivo Formulation Examples [1]
| Formulation | Composition | Resulting Solution |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended solution (6 mg/mL) |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear solution (≥ 6 mg/mL) |
For in vivo experiments, it is recommended to prepare fresh solutions daily.
Mechanism of Action: ALK Degradation
This compound functions as a PROTAC to induce the degradation of ALK.[2][3] The molecule simultaneously binds to ALK and the E3 ubiquitin ligase Cereblon, forming a ternary complex. This proximity induces the polyubiquitination of ALK, marking it for degradation by the 26S proteasome. The degradation of ALK protein leads to the inhibition of its downstream signaling pathways, including the JAK-STAT pathway, as evidenced by the reduction in STAT3 phosphorylation.[1]
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Protocol 1: Cell-Based ALK Degradation Assay
This protocol describes how to assess the degradation of ALK in cancer cell lines following treatment with this compound.
Table 3: Experimental Parameters for Cell-Based Assays
| Cell Line | Typical Seeding Density | Treatment Concentration Range | Incubation Time | Assay | Efficacy |
| SU-DHL-1 | 5,000 cells/well (96-well plate) | 1 nM - 1 µM | 16 hours (Degradation) | Western Blot, Cell Viability | DC₅₀: 3 ± 1 nM |
| NCI-H2228 | Varies by plate format | 10 nM - 3 µM | 16 hours (Degradation) | Western Blot, Cell Viability | DC₅₀: 34 ± 9 nM |
Materials:
-
SU-DHL-1 or NCI-H2228 cells
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-ALK, anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture SU-DHL-1 or NCI-H2228 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate culture plates and allow them to adhere (for NCI-H2228) or reach the desired density (for SU-DHL-1).
-
Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 16 hours. Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ALK, p-STAT3, total STAT3, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of ALK degradation and inhibition of STAT3 phosphorylation relative to the vehicle control.
-
Protocol 2: Cell Proliferation Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
SU-DHL-1 or NCI-H2228 cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
96-well clear or white-walled microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding:
-
Seed SU-DHL-1 cells at a density of 5,000 cells per well in a 96-well plate. For NCI-H2228, determine the optimal seeding density empirically.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for 3 days. Include a DMSO vehicle control.
-
-
Assessment of Cell Viability:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the viability data against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value. For SU-DHL-1 cells, the reported IC₅₀ is approximately 46 nM.
-
Protocol 3: In Vitro ALK Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on ALK kinase activity.
Materials:
-
Recombinant human ALK enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ALK peptide substrate
-
ATP
-
This compound stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Dilute the recombinant ALK enzyme and peptide substrate in kinase assay buffer to the desired working concentrations.
-
-
Kinase Reaction:
-
Add the diluted this compound solution or DMSO (vehicle control) to the wells of the assay plate.
-
Add the ALK enzyme to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to the Kₘ for ALK.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the luminescent signal, which is proportional to the kinase activity.
-
Calculate the percentage of ALK inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Troubleshooting
-
Poor Solubility: If this compound precipitates out of solution, gentle warming and sonication can be used to aid dissolution. Ensure that DMSO is of high quality and anhydrous.
-
Low Degradation Efficiency: Optimize the treatment time and concentration of this compound. Ensure that the proteasome is active in your cell line. Co-treatment with a proteasome inhibitor like MG-132 can be used as a negative control to confirm proteasome-dependent degradation.
-
High Background in Western Blots: Ensure adequate blocking of the membrane and optimize antibody concentrations and washing steps.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed, including the use of a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Note: Validating the Activity of MS4077, an ALK PROTAC Degrader, Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for validating the activity of MS4077, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK) fusion proteins.[1][2][3][4][5] this compound functions by forming a ternary complex with ALK and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of ALK. This targeted protein degradation approach offers a promising therapeutic strategy for cancers driven by aberrant ALK activity, such as non-small cell lung cancer and anaplastic large cell lymphoma.
Western blotting is a fundamental technique to quantitatively assess the efficacy of PROTACs like this compound by measuring the reduction in the target protein levels. This protocol will detail the steps to evaluate the degradation of ALK and the downstream signaling consequences in cancer cell lines.
Signaling Pathway of this compound-Mediated ALK Degradation
Oncogenic ALK fusion proteins activate several downstream signaling pathways that promote cell proliferation, survival, and transformation. Key among these are the JAK-STAT, PI3K-AKT, and MAPK pathways. This compound-mediated degradation of ALK is expected to decrease the phosphorylation and activation of key signaling nodes within these cascades, such as STAT3.
Caption: this compound-mediated ALK protein degradation and its effect on downstream signaling.
Experimental Protocol: Western Blot for this compound Activity
This protocol is optimized for cultured cancer cell lines expressing ALK fusion proteins, such as SU-DHL-1 (NPM-ALK) or NCI-H2228 (EML4-ALK).
Materials and Reagents
-
Cell Lines: SU-DHL-1 or NCI-H2228 cells
-
This compound: Prepare stock solutions in DMSO
-
Cell Culture Media and Supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE Gels and Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-ALK
-
Rabbit anti-phospho-ALK (Tyr1604)
-
Rabbit anti-STAT3
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of this compound activity.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture SU-DHL-1 or NCI-H2228 cells in their recommended media and conditions.
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for recommended dilutions).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band (ALK, p-ALK, STAT3, p-STAT3) to the corresponding loading control band (β-actin or GAPDH).
-
Calculate the percentage of protein degradation or reduction in phosphorylation relative to the vehicle-treated control.
-
Data Presentation
Summarize the quantitative data from the Western blot analysis in a table for clear comparison.
| Treatment | ALK / Loading Control (Normalized Intensity) | p-ALK / ALK (Ratio) | STAT3 / Loading Control (Normalized Intensity) | p-STAT3 / STAT3 (Ratio) |
| Vehicle (DMSO) | 1.00 | Value | 1.00 | Value |
| This compound (1 nM) | Value | Value | Value | Value |
| This compound (10 nM) | Value | Value | Value | Value |
| This compound (100 nM) | Value | Value | Value | Value |
| This compound (1000 nM) | Value | Value | Value | Value |
Table 1: Quantitative Analysis of Protein Levels and Phosphorylation. The table should be populated with the mean normalized band intensities and ratios from at least three independent experiments.
Expected Results
A successful experiment will demonstrate a dose- and time-dependent decrease in the total ALK protein levels in this compound-treated cells compared to the vehicle control. Concurrently, a significant reduction in the phosphorylation of ALK and its downstream target STAT3 should be observed. The levels of total STAT3 and the loading control should remain relatively constant across all treatment conditions. These results would collectively validate the intended mechanism of action of this compound as a potent and specific degrader of ALK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ALK | TargetMol [targetmol.com]
- 5. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with MS4077 Treatment
Topic: Cell Viability Assay Setup with MS4077 Treatment Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction: Correcting the Target of this compound
It is important to clarify that this compound is not a PRMT1 inhibitor. Instead, this compound is a potent and novel Proteolysis Targeting Chimera (PROTAC) that specifically induces the degradation of Anaplastic Lymphoma Kinase (ALK).[1][2] This document provides a comprehensive guide to setting up a cell viability assay to evaluate the efficacy of this compound in ALK-dependent cancer cell lines.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, gene amplification, or point mutations, acts as an oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[3][4] Activated ALK promotes cancer cell growth, survival, and proliferation through downstream signaling pathways like PI3K/AKT, MAPK/ERK, and JAK/STAT.[3]
This compound functions as a heterobifunctional molecule. One end binds to the ALK protein, and the other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of ALK, marking it for degradation by the 26S proteasome. This degradation-based approach can offer a more sustained and profound inhibition of the target pathway compared to traditional kinase inhibitors.
Signaling Pathway and Mechanism of Action
This compound leverages the cell's own ubiquitin-proteasome system to eliminate ALK protein. The formation of a ternary complex between ALK, this compound, and the CRBN E3 ligase is the critical step that leads to the ubiquitination and subsequent degradation of ALK, thereby shutting down its downstream pro-survival signaling.
Experimental Protocols
A common and reliable method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.
Materials and Reagents
-
ALK-positive cancer cell lines (e.g., SU-DHL-1 for ALCL, NCI-H2228 for NSCLC)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
Experimental Workflow
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture ALK-positive cells (e.g., SU-DHL-1, NCI-H2228) under standard conditions.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A typical concentration range to test for this compound would span from low nanomolar to micromolar (e.g., 1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment period, typically 72 hours for IC₅₀ determination.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. It may be necessary to incubate the plate overnight at 37°C for full solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which is set to 100%).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression curve fit to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present the raw data and the calculated IC₅₀ and DC₅₀ values.
Table 1: Example of Raw Absorbance Data and Calculated Cell Viability
| This compound Conc. (nM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Cell Viability |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 1 | 1.211 | 1.245 | 1.233 | 1.230 | 96.8% |
| 10 | 0.987 | 1.012 | 0.999 | 1.000 | 78.7% |
| 50 | 0.635 | 0.655 | 0.640 | 0.643 | 50.6% |
| 100 | 0.312 | 0.330 | 0.321 | 0.321 | 25.3% |
| 1000 | 0.110 | 0.115 | 0.112 | 0.112 | 8.8% |
Table 2: Published Potency of this compound in ALK-Positive Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | IC₅₀ | 46 ± 4 nM | |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | DC₅₀ (16h) | 3 ± 1 nM | |
| NCI-H2228 | Non-Small-Cell Lung Cancer | IC₅₀ | Less sensitive than SU-DHL-1 | |
| NCI-H2228 | Non-Small-Cell Lung Cancer | DC₅₀ (16h) | 34 ± 9 nM |
IC₅₀: Half-maximal inhibitory concentration for cell proliferation. DC₅₀: Half-maximal degradation concentration for the target protein.
References
- 1. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaplastic lymphoma kinase: role in cancer pathogenesis and small-molecule inhibitor development for therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting insolubility issues with MS4077 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting insolubility issues with the anaplastic lymphoma kinase (ALK) PROTAC degrader, MS4077, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of anaplastic lymphoma kinase (ALK).[1] It is a bifunctional molecule that simultaneously binds to ALK and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination and subsequent degradation of ALK by the proteasome.[1] This degradation leads to the inhibition of downstream signaling pathways, such as the STAT3 pathway, which are crucial for the proliferation of cancer cells driven by aberrant ALK activity.[1]
Q2: I am observing precipitation of this compound when preparing my stock solution. What should I do?
Precipitation during stock solution preparation can be due to insufficient solvent volume or the quality of the solvent. It is recommended to prepare stock solutions of this compound in anhydrous, high-purity Dimethyl Sulfoxide (DMSO). If precipitation is observed, gentle warming of the solution and/or sonication can aid in complete dissolution. Ensure the final concentration does not exceed the known solubility limit in DMSO.
Q3: My this compound precipitates when I dilute it from a DMSO stock into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to crash out of solution. To mitigate this, a stepwise dilution approach is recommended. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Mix gently and then add this intermediate dilution to the final volume of your experimental medium. Additionally, ensuring the final DMSO concentration in your cell culture is low (typically below 0.5%) is critical to minimize both insolubility and potential cytotoxicity.
Q4: Are there alternative solvents or formulations I can use to improve this compound solubility in my experiments?
While DMSO is the most common solvent for preparing stock solutions, for particularly challenging experiments, co-solvents can be employed. Formulations developed for in vivo studies can sometimes be adapted for in vitro use, with careful consideration of component compatibility with the cell line. These formulations often include excipients that enhance solubility. For example, a clear solution for injection has been achieved using a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline). However, the effects of these additional components on your specific in vitro assay must be validated.
Data Presentation
This compound Physicochemical and In Vitro Activity Data
| Property | Value | Reference |
| CAS Number | 2230077-10-6 | |
| Molecular Formula | C₅₅H₇₂ClN₉O₁₃S | |
| Molecular Weight | 1134.73 g/mol | |
| Binding Affinity (ALK, Kd) | 37 nM | |
| IC₅₀ (SU-DHL-1 cells, 3 days) | 46 ± 4 nM | |
| DC₅₀ (NPM-ALK, SU-DHL-1 cells, 16h) | 3 ± 1 nM | |
| DC₅₀ (EML4-ALK, NCI-H2228 cells, 16h) | 34 ± 9 nM |
Known Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 110 mg/mL (96.94 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 6 mg/mL (5.29 mM) | Results in a suspended solution. Ultrasonic assistance is required. Suitable for in vivo oral and intraperitoneal injection. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6 mg/mL (5.29 mM) | Results in a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Mass (mg) = 10 mmol/L * Volume (L) * 1134.73 g/mol * 1000 mg/g).
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved.
-
Assisted Dissolution (if necessary): If precipitation or cloudiness persists, sonicate the tube in a water bath for 5-10 minutes or gently warm it at 37°C until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the stock solution in DMSO is stable for at least one month at -20°C and six months at -80°C.
Protocol 2: Experimental Determination of this compound Kinetic Solubility in Aqueous Buffers
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium), pre-warmed to 37°C
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Serial Dilution of Stock: In a 96-well plate, perform a serial dilution of the 10 mM this compound DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of the pre-warmed aqueous buffer to each well (e.g., 195 µL).
-
Transfer of Compound: Transfer a small, equal volume of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the aqueous buffer (e.g., 5 µL). This will result in a final DMSO concentration of 2.5%. Include a vehicle control with DMSO only.
-
Incubation: Cover the plate and incubate at 37°C for a period relevant to your experiment (e.g., 1-2 hours), with gentle shaking.
-
Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Quantitative Measurement (Optional):
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the vehicle control indicates precipitation.
-
Absorbance Reading: Alternatively, centrifuge the plate to pellet any precipitate and carefully transfer the supernatant to a new plate. Measure the absorbance of the supernatant at a wavelength where this compound absorbs. The concentration at which the absorbance plateaus or deviates from linearity can be considered the kinetic solubility limit.
-
Visualizations
Caption: Mechanism of action of this compound in the ALK signaling pathway.
Caption: Troubleshooting workflow for this compound insolubility issues.
References
Optimizing MS4077 Incubation Time for Maximum Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of MS4077 for maximal degradation of the anaplastic lymphoma kinase (ALK) protein. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure the success of your experiments.
Troubleshooting Guide
Encountering suboptimal or inconsistent degradation of the target protein is a common challenge in experiments involving Proteolysis Targeting Chimeras (PROTACs) like this compound. The incubation time is a critical parameter that can significantly influence experimental outcomes.
Issue 1: Low or No Degradation Observed
-
Possible Cause: The incubation time may be too short for effective ternary complex formation and subsequent proteasomal degradation. The kinetics of PROTAC-mediated degradation can vary between different cell lines and target proteins.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: To identify the optimal incubation period, it is essential to conduct a time-course experiment. A recommended starting point is to test a range of time points, such as 2, 4, 8, 16, and 24 hours.
-
Consult Existing Data: For this compound, published studies have shown that maximum degradation in H3122 and Karpas 299 cells is achieved at 16 hours, although some degradation can be observed as early as 4 to 8 hours.[1]
-
Consider Protein Turnover Rate: The intrinsic turnover rate of the target protein can affect the time required for degradation. Proteins with a long half-life may require a longer incubation time with the degrader.
-
Issue 2: Inconsistent Degradation Across Experiments
-
Possible Cause: Variability in experimental conditions, including the precise timing of incubation, can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Incubation Times: Ensure that the incubation time is kept consistent across all replicates and experiments. Use a timer to ensure accurate timing.
-
Cell Culture Consistency: Maintain consistent cell densities and passage numbers, as these factors can influence cellular responses to the degrader.
-
Fresh Compound Preparations: The stability of the PROTAC in culture media can impact its effectiveness. It is advisable to use freshly prepared solutions of this compound for each experiment.
-
Issue 3: The "Hook Effect"
-
Possible Cause: At very high concentrations, PROTACs can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, which reduces degradation efficiency. While this is a concentration-dependent effect, it is important to consider during optimization experiments.
-
Troubleshooting Steps:
-
Optimize Concentration Alongside Time: When performing a time-course experiment, it is also beneficial to test a range of this compound concentrations to identify the optimal concentration for maximal degradation and rule out a potential hook effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: Based on existing research, a 16-hour incubation time is a good starting point for achieving maximum degradation of ALK fusion proteins in cell lines such as SU-DHL-1 and NCI-H2228.[2][3] However, it is highly recommended to perform a time-course experiment for your specific cell line and experimental conditions to confirm the optimal time point.
Q2: How quickly can I expect to see degradation of ALK with this compound?
A2: Significant degradation of ALK fusion proteins can be observed as early as 4 to 8 hours after treatment with this compound in some cell lines.[1] The onset of degradation is dependent on factors such as the cell line and the specific ALK fusion protein being targeted.
Q3: Can I extend the incubation time beyond 24 hours?
A3: While maximum degradation is often observed around 16-24 hours, extending the incubation time may not necessarily lead to further degradation and could introduce secondary effects or cellular toxicity. It is important to establish a time-course to determine if longer incubation times are beneficial or detrimental in your system.
Q4: Is the optimal incubation time for this compound the same for all cell lines?
A4: No, the optimal incubation time can vary between different cell lines. This variability can be due to differences in protein expression levels, the efficiency of the ubiquitin-proteasome system, and cell permeability to the compound. Therefore, it is crucial to optimize the incubation time for each cell line you are working with.
Q5: How does the concentration of this compound affect the optimal incubation time?
A5: Concentration and incubation time are interconnected. At the optimal concentration, you will observe a time-dependent increase in degradation up to a certain point. A thorough optimization experiment should ideally involve testing several concentrations across a range of time points.
Data Presentation
The following table summarizes the quantitative data on this compound-induced degradation from published studies.
| Cell Line | Target Protein | This compound Concentration | Incubation Time | Degradation Outcome |
| SU-DHL-1 | NPM-ALK | 3 ± 1 nM | 16 hours | DC50 (50% degradation) |
| NCI-H2228 | EML4-ALK | 34 ± 9 nM | 16 hours | DC50 (50% degradation) |
| H3122 | ALK | Not Specified | 4 hours | Some degradation observed |
| H3122 | ALK | Not Specified | 16 hours | Maximum degradation |
| Karpas 299 | ALK | Not Specified | 8 hours | Some degradation observed |
| Karpas 299 | ALK | Not Specified | 16 hours | Maximum degradation |
Experimental Protocols
Protocol for a Time-Course Experiment to Optimize this compound Incubation Time
This protocol outlines the steps to determine the optimal incubation time for this compound-mediated degradation of a target protein in a specific cell line.
-
Cell Seeding:
-
Seed the cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
On the day of the experiment, prepare fresh serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Return the plate to the incubator.
-
-
Time-Point Harvesting:
-
Harvest the cells at various time points (e.g., 2, 4, 8, 16, and 24 hours) after the addition of this compound.
-
For adherent cells, wash with ice-cold PBS and then lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
For suspension cells, collect the cells by centrifugation, wash with ice-cold PBS, and then lyse the cell pellet.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Analyze the level of the target protein by Western blotting using a specific antibody. Be sure to also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control at each time point.
-
-
Data Interpretation:
-
Plot the percentage of degradation against the incubation time for each concentration of this compound.
-
The optimal incubation time is the point at which maximum degradation is observed.
-
Visualizations
Signaling Pathway of this compound-Mediated ALK Degradation
Caption: Mechanism of this compound-induced ALK protein degradation.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining optimal this compound incubation time.
References
how to address off-target effects of MS4077
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS4077, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Anaplastic Lymphoma Kinase (ALK). The following information will help address potential off-target effects and guide experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a heterobifunctional PROTAC that induces the degradation of ALK fusion proteins.[1][2] It consists of a ligand that binds to ALK (a derivative of the kinase inhibitor ceritinib) and another ligand (pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the ubiquitination of ALK, marking it for degradation by the proteasome.[1][2]
Q2: What are the potential sources of off-target effects with this compound?
Off-target effects with this compound can arise from its two primary components:
-
Ceritinib-related off-targets: The ALK-binding moiety, derived from ceritinib, may bind to and inhibit other kinases. Known off-target kinases for ceritinib include Focal Adhesion Kinase 1 (FAK1) and Ribosomal S6 Kinase 1/2 (RSK1/2).[3]
-
Pomalidomide-related off-targets: The pomalidomide moiety, which recruits the CRBN E3 ligase, can induce the degradation of endogenous zinc-finger (ZF) proteins that are not the intended target. This is a known class-wide effect of immunomodulatory drugs (IMiDs) and their derivatives used in PROTACs. A key off-target substrate of pomalidomide-based PROTACs is the transcription factor SALL4.
Q3: I am observing higher than expected cytotoxicity in my experiments with this compound. What could be the cause?
Unexpected cytotoxicity can stem from several factors:
-
On-target toxicity: In cell lines dependent on ALK signaling for survival, the degradation of ALK is the intended and expected cause of cell death.
-
Off-target toxicity: The degradation of essential off-target proteins (e.g., certain zinc-finger proteins) or the inhibition of critical off-target kinases can lead to cytotoxicity.
-
Ligand-specific effects: The ceritinib or pomalidomide components of this compound might exert cytotoxic effects independent of their roles in the PROTAC mechanism.
-
Compound impurities: Residual impurities from the synthesis of this compound could be cytotoxic.
Troubleshooting Guides
Problem 1: Unexpected Phenotype or Cellular Response Not Consistent with ALK Degradation
Possible Cause: The observed phenotype may be due to the inhibition of off-target kinases by the ceritinib component of this compound.
Troubleshooting Steps:
-
Validate ALK Degradation: Confirm that this compound is degrading ALK in your experimental system at the concentrations used.
-
Use a Structurally Different ALK Degrader: If available, use another ALK PROTAC with a different ALK binder to see if the phenotype is replicated.
-
Rescue Experiment with a Kinase-Dead ALK Mutant: Expressing a kinase-dead mutant of ALK that is resistant to degradation but can still be bound by this compound might help dissect the effects of degradation versus simple inhibition.
-
Profile Off-Target Kinase Inhibition: Assess the phosphorylation status of known downstream effectors of potential off-target kinases like FAK1 and RSK1/2.
Problem 2: Evidence of Off-Target Protein Degradation
Possible Cause: The pomalidomide moiety of this compound is inducing the degradation of zinc-finger proteins.
Troubleshooting Steps:
-
Global Proteomics Analysis: Perform mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with this compound. This will provide a comprehensive view of both on-target and off-target degradation.
-
Western Blot for Known Pomalidomide Neosubstrates: Specifically probe for the degradation of known off-target zinc-finger proteins like SALL4, ZFP91, and IKZF3.
-
Use a Negative Control PROTAC: Synthesize or obtain an analog of this compound with a modification to the pomalidomide moiety that prevents it from binding to CRBN. This control should not induce degradation of ALK or any off-target proteins.
-
Titrate this compound to the Lowest Effective Concentration: Use the lowest concentration of this compound that gives robust ALK degradation to minimize off-target effects, which are often more pronounced at higher concentrations.
Quantitative Data Summary
Table 1: On-Target and Potential Off-Target Degradation Profile of this compound and its Analogs
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | NPM-ALK | SU-DHL-1 | 3 ± 1 | >90 | |
| This compound | EML4-ALK | NCI-H2228 | 34 ± 9 | >90 | |
| MS4078 (analog) | SALL4 | KELLY | Not specified, but degradation observed at 100 nM | Not specified |
Note: MS4078 is a very close analog of this compound. Data on direct off-target degradation by this compound is limited; however, the degradation of SALL4 by MS4078 suggests a high potential for this off-target effect with this compound.
Table 2: Kinase Inhibitory Profile of Ceritinib (ALK-binding moiety of this compound)
| Kinase | IC50 (nM) | Reference |
| ALK | 0.2 | |
| FAK1 | ~50 | |
| RSK1 | ~100 | |
| RSK2 | ~150 | |
| IGF1R | 8 | |
| InsR | 7 | |
| STK22D | 23 |
Note: The concentrations of this compound used for effective ALK degradation are typically in the low nanomolar range. At these concentrations, inhibition of some off-target kinases with higher IC50 values may be minimal but should be considered, especially at higher experimental concentrations.
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Degradation Analysis
Objective: To identify all proteins degraded by this compound in a given cell line.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at a concentration that gives maximal ALK degradation (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse using a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration, and digest proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended): Label peptides from different treatment groups with isobaric TMT reagents for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare protein abundance between this compound-treated and vehicle-treated samples to identify significantly downregulated proteins.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound engages with potential off-target kinases in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell lysates to a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the protein of interest (e.g., FAK1) by Western blot.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound is binding to and stabilizing the protein.
Visualizations
Signaling Pathways
Caption: On- and off-target actions of this compound.
Experimental Workflow
Caption: Workflow for troubleshooting unexpected this compound effects.
Logical Relationships
Caption: Relationship between problems, causes, and solutions.
References
Technical Support Center: Enhancing MS4077 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the efficacy of MS4077, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Anaplastic Lymphoma Kinase (ALK). The information is tailored for scientists and drug development professionals working with resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule that simultaneously binds to ALK and the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This proximity induces the ubiquitination of ALK, marking it for degradation by the 26S proteasome[3]. By degrading the ALK protein, this compound aims to overcome resistance mechanisms associated with traditional ALK inhibitors that only block the kinase function[4][5].
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While resistance to traditional ALK inhibitors often involves mutations in the ALK kinase domain, resistance to PROTACs like this compound can arise from alterations in the protein degradation machinery. Potential mechanisms include:
-
Downregulation or mutation of Cereblon (CRBN): Since this compound relies on CRBN to recruit the E3 ligase complex, reduced expression or mutations in CRBN can impair the formation of the ALK-MS4077-CRBN ternary complex, thereby preventing ALK degradation.
-
Alterations in the Ubiquitin-Proteasome System (UPS): Changes in other components of the UPS, such as ubiquitin-conjugating enzymes or proteasome subunits, could potentially affect the efficiency of ALK degradation.
-
Upregulation of ALK expression: A significant increase in the cellular levels of the target ALK protein might overwhelm the degradation capacity of this compound at a given concentration.
-
Activation of bypass signaling pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the loss of ALK signaling, rendering the degradation of ALK ineffective in halting cell proliferation.
-
Drug efflux pumps: Overexpression of multidrug resistance proteins, such as ABCB1, could potentially reduce the intracellular concentration of this compound.
Q3: How can I determine if my resistant cell line has altered Cereblon expression?
You can assess CRBN expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): Measure CRBN mRNA levels in your resistant cell line compared to the parental, sensitive cell line. A significant decrease in CRBN mRNA may indicate transcriptional downregulation.
-
Western Blot: Compare the CRBN protein levels between the sensitive and resistant cell lines. A marked reduction or absence of the CRBN protein band in the resistant line is a strong indicator of a potential resistance mechanism.
Troubleshooting Guide
Problem 1: Reduced or no degradation of ALK protein observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response and time-course experiment. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for different durations (e.g., 4, 8, 16, 24 hours) to determine the optimal conditions for ALK degradation in your specific cell line. |
| Low Cereblon (CRBN) Expression | 1. Quantify CRBN: Perform qPCR and Western blot to compare CRBN levels between your resistant and a sensitive control cell line. 2. Overexpress CRBN: If CRBN levels are low, transiently or stably transfect your resistant cells with a CRBN expression vector to see if it restores sensitivity to this compound. |
| Impaired Proteasome Function | Co-treat with a proteasome inhibitor: As a control experiment, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. An accumulation of ubiquitinated ALK upon this compound treatment in the presence of a proteasome inhibitor would confirm that the ubiquitination step is occurring but degradation is blocked. |
| Formation of the Ternary Complex is Impeded | Perform a Co-Immunoprecipitation (Co-IP): Investigate the formation of the ALK-MS4077-CRBN ternary complex. Immunoprecipitate CRBN and probe for ALK, or vice versa, in the presence and absence of this compound. Failure to detect the complex in resistant cells suggests an issue with complex formation. |
Problem 2: ALK is degraded, but there is no effect on cell viability.
| Possible Cause | Suggested Solution |
| Activation of Bypass Signaling Pathways | Pathway Analysis: Use techniques like phospho-kinase antibody arrays or RNA sequencing to identify upregulated signaling pathways in your resistant cells compared to sensitive cells. Common bypass pathways for ALK include EGFR, MET, and MAPK signaling. Combination Therapy: Based on the identified bypass pathway, consider combining this compound with an inhibitor of that pathway. For example, if the EGFR pathway is activated, a combination with an EGFR inhibitor might restore sensitivity. |
| Cell Line is Not Dependent on ALK Signaling | Confirm ALK-Dependence: In your parental cell line, confirm that ALK signaling is crucial for survival and proliferation. You can use ALK inhibitors or siRNA against ALK to verify this. If the parental line is not strongly dependent on ALK, this compound-mediated degradation is unlikely to have a significant effect on viability. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in sensitive cell lines. This data can serve as a benchmark for your experiments.
| Cell Line | Fusion Protein | IC50 (Proliferation) | DC50 (Degradation) | Reference |
| SU-DHL-1 | NPM-ALK | 46 ± 4 nM | 3 ± 1 nM (16h) | |
| NCI-H2228 | EML4-ALK | Less Sensitive | 34 ± 9 nM (16h) |
Experimental Protocols
Western Blot for ALK Degradation
This protocol is for assessing the levels of ALK protein following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ALK, anti-CRBN, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or DMSO (vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ALK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability to determine the IC50 of this compound.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the interaction between ALK and CRBN in the presence of this compound.
Materials:
-
Non-denaturing lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-CRBN or anti-ALK) and for Western blotting
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.
-
Bead Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against the putative interaction partner (e.g., anti-ALK).
Visualizations
Caption: Mechanism of action of this compound leading to ALK protein degradation.
Caption: A logical workflow for troubleshooting reduced this compound efficacy.
Caption: Simplified ALK signaling pathway and the point of intervention by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
MS4077 Technical Support Center: Overcoming Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with MS4077, a potent and selective Anaplastic Lymphoma Kinase (ALK) PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the ALK protein.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the ALK protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] By bringing ALK into close proximity with the E3 ligase, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome. This leads to a reduction in total ALK protein levels and subsequent inhibition of downstream signaling pathways.
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated potent activity in cancer cell lines expressing oncogenic ALK fusion proteins, including:
-
SU-DHL-1 (Anaplastic Large Cell Lymphoma): Shows high sensitivity to this compound-induced degradation and anti-proliferative effects.
-
NCI-H2228 (Non-Small Cell Lung Cancer): Also sensitive to this compound, though it may exhibit slightly different degradation kinetics compared to SU-DHL-1 cells.
The efficacy of this compound can be cell-line dependent, potentially due to variations in the expression levels of ALK, Cereblon, or other components of the ubiquitin-proteasome system.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO, with a reported solubility of up to 110 mg/mL with the aid of ultrasonication. For cell culture experiments, a high-concentration stock solution in DMSO is typically prepared and then diluted to the final working concentration in the culture medium.
Troubleshooting Guide
Issue 1: Inconsistent or No ALK Protein Degradation
Potential Cause 1: Suboptimal this compound Concentration or Treatment Time
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Degradation of ALK by this compound is both concentration- and time-dependent. Maximum degradation in SU-DHL-1 and NCI-H2228 cells is typically observed after 16 hours of treatment.
Potential Cause 2: Impaired Ubiquitin-Proteasome System
-
Recommendation: Ensure that the cells are healthy and not under stress, which can affect the function of the ubiquitin-proteasome system. As a control, you can pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924). This should rescue ALK from degradation, confirming that the degradation is proteasome-dependent.
Potential Cause 3: Low Cereblon Expression
-
Recommendation: The activity of this compound is dependent on the presence of its E3 ligase, Cereblon. Verify the expression level of Cereblon in your cell line by western blot or qPCR. Cell lines with very low or absent Cereblon expression will be resistant to this compound. The efficacy of Cereblon-recruiting PROTACs can vary between cell types due to differences in CRBN expression.
Potential Cause 4: The "Hook Effect"
-
Recommendation: At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of binary complexes (this compound-ALK or this compound-CRBN) instead of the productive ternary complex (ALK-MS4077-CRBN). If you observe reduced degradation at higher concentrations, titrate the concentration of this compound downwards.
Issue 2: Lack of Downstream Signaling Inhibition Despite ALK Degradation
Potential Cause 1: Insufficient ALK Degradation
-
Recommendation: Even with some degradation, a small amount of remaining ALK may be sufficient to maintain downstream signaling. Aim for maximal ALK degradation (Dmax) by optimizing this compound concentration and treatment time.
Potential Cause 2: Redundant Signaling Pathways
-
Recommendation: Cancer cells can have redundant or compensatory signaling pathways. Even with effective ALK degradation, other pathways may be activated to maintain cell survival and proliferation. Consider investigating other relevant signaling pathways in your model system.
Potential Cause 3: Timing of Analysis
-
Recommendation: The inhibition of downstream signaling may have different kinetics than the degradation of the target protein. Perform a time-course experiment to analyze the phosphorylation status of downstream effectors like STAT3 and AKT at various time points after this compound treatment.
Issue 3: In Vivo Experimental Variability
Potential Cause 1: Poor Solubility and Bioavailability
-
Recommendation: this compound has limited aqueous solubility. For in vivo studies, it is crucial to use an appropriate vehicle formulation to ensure adequate exposure. It is recommended to prepare fresh solutions for in vivo experiments on the day of use. If precipitation occurs during preparation, heating and/or sonication may be used to aid dissolution.
Potential Cause 2: Inappropriate Dosing or Schedule
-
Recommendation: The optimal dose and schedule for in vivo experiments will depend on the animal model and the tumor type. It is advisable to perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to determine the dosing regimen that results in sustained ALK degradation in the tumor tissue.
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | ALK | 37 nM | |
| DC50 (50% Degradation) | SU-DHL-1 (NPM-ALK) | 3 ± 1 nM (16h) | |
| NCI-H2228 (EML4-ALK) | 34 ± 9 nM (16h) | ||
| IC50 (Proliferation) | SU-DHL-1 | 46 ± 4 nM (3 days) |
Table 2: In Vivo Formulation of this compound
| Formulation | Composition | Solubility | Notes | Reference |
| Suspended Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 6 mg/mL (5.29 mM) | Requires sonication. Suitable for oral and intraperitoneal injection. | |
| Clear Solution | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6 mg/mL (5.29 mM) | - |
Experimental Protocols
Protocol 1: Western Blot for ALK Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against ALK, p-ALK, STAT3, p-STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a suitable secondary antibody and chemiluminescent substrate for detection. Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.
Protocol 2: Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo, or direct cell counting.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of ALK signaling and this compound intervention.
Caption: Troubleshooting workflow for ALK degradation issues.
References
Technical Support Center: Refining MS4077 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo dosage of MS4077, a PROTAC degrader of anaplastic lymphoma kinase (ALK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the anaplastic lymphoma kinase (ALK) protein.[1] It functions as a heterobifunctional molecule, simultaneously binding to ALK and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome.[1][2] This targeted protein degradation approach differs from traditional small molecule inhibitors that only block the protein's function.
Q2: What are the key in vitro parameters of this compound?
A2: In vitro studies have demonstrated the potency of this compound in specific cancer cell lines. Key parameters are summarized in the table below.
| Cell Line | IC50 (Proliferation) | DC50 (ALK Degradation) |
| SU-DHL-1 | 46 ± 4 nM | 3 ± 1 nM |
| NCI-H2228 | Less sensitive than SU-DHL-1 | 34 ± 9 nM |
| Data sourced from in vitro studies.[3] |
Q3: Is there a recommended starting dose for in vivo studies with this compound?
A3: While direct in vivo efficacy and dosage studies for this compound are not publicly available, data from a closely related ALK PROTAC, MS4078, provides a valuable starting point. In a mouse pharmacokinetic (PK) study, MS4078 was well-tolerated at a dose of 50 mg/kg administered via intraperitoneal (IP) injection and achieved good plasma exposure.[2] Therefore, a similar dose range could be considered for initial dose-finding studies with this compound.
Q4: What is the "hook effect" and how can it be managed in vivo?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is thought to occur due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) which are unproductive for forming the ternary complex required for degradation. To manage this, it is crucial to perform a dose-response study to identify the optimal concentration range for target degradation and avoid excessively high doses.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and other PROTACs.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of in vivo efficacy despite potent in vitro activity | Poor Bioavailability/Pharmacokinetics: The compound may not be reaching the tumor at sufficient concentrations. | - Perform a pilot pharmacokinetic (PK) study to determine the plasma and tumor exposure of this compound. - Optimize the formulation and route of administration. A suggested formulation for a similar compound is provided in the experimental protocols section. |
| Suboptimal Dosing: The dose may be too low or too high (due to the hook effect). | - Conduct a dose-escalation study to determine the optimal dose for tumor growth inhibition and target degradation. - Analyze target protein levels in tumor tissue at different doses to assess for the hook effect. | |
| High inter-animal variability in tumor response | Inconsistent Drug Administration: Variability in the injection technique can lead to inconsistent dosing. | - Ensure consistent and accurate administration of the compound. For intraperitoneal injections, ensure proper technique to avoid injection into other organs. |
| Tumor Heterogeneity: The inherent biological variability of xenograft models can contribute to different responses. | - Increase the number of animals per group to improve statistical power. - Ensure tumors are of a consistent size at the start of treatment. | |
| Unexpected Toxicity | Vehicle-related Toxicity: The formulation vehicle itself may be causing adverse effects. | - Always include a vehicle-only control group in your study. |
| Off-target Effects: At high concentrations, this compound might degrade other proteins, leading to toxicity. | - Reduce the dose and/or dosing frequency. - Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). | |
| Difficulty in assessing target engagement in vivo | Inadequate Sample Collection/Processing: Improper handling of tissue samples can lead to degradation of the target protein or post-translational modifications. | - Collect tumor and tissue samples at various time points after dosing. - Immediately snap-freeze tissues in liquid nitrogen or process them for analysis to preserve protein integrity. |
| Low Target Abundance: The level of ALK protein in the tumor may be low, making it difficult to detect changes. | - Use sensitive detection methods such as Western blotting or immunohistochemistry with validated antibodies. |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a general guideline and should be adapted based on the specific tumor model and experimental goals.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) bearing ALK-positive tumor xenografts (e.g., SU-DHL-1 or NCI-H2228).
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
Group Allocation: Randomize mice into treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Compound Formulation: A suggested formulation for in vivo administration of a similar compound is as follows:
-
Prepare a 10x stock solution of this compound in DMSO.
-
For the final injection volume, mix 10% of the DMSO stock with 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Dosing: Based on the pharmacokinetic data of the related compound MS4078, a starting dose of 50 mg/kg via intraperitoneal (IP) injection could be explored. The dosing schedule should be determined based on the half-life of the compound from a pilot PK study.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Pharmacodynamic Analysis: At the end of the study, or in a satellite group of animals, collect tumor tissue at various time points after the final dose to assess ALK protein levels by Western blot or immunohistochemistry to confirm target degradation.
Visualizations
ALK Signaling Pathway
The following diagram illustrates the key signaling pathways downstream of ALK that are implicated in cancer cell proliferation and survival. This compound-mediated degradation of ALK is expected to inhibit these pathways.
Caption: ALK signaling pathways and the mechanism of this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines the logical flow of an in vivo study to evaluate the efficacy of this compound.
Caption: Experimental workflow for this compound in vivo efficacy studies.
References
identifying reasons for inconsistent MS4077 results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MS4077 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Anaplastic Lymphoma Kinase (ALK).[1] It functions by forming a ternary complex between the ALK protein and the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome. This mechanism of action leads to the reduction of ALK protein levels within the cell.
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated potent activity in reducing ALK fusion protein levels in SU-DHL-1 (anaplastic large-cell lymphoma) and NCI-H2228 (non-small cell lung cancer) cell lines.
Q3: What are the typical concentrations and treatment times for this compound?
The optimal concentration and treatment time for this compound are cell-line dependent. For instance, in SU-DHL-1 cells, a 16-hour treatment has been shown to be effective. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid powder. For storage, it is recommended to keep the powder at -20°C for up to 3 years or in a solvent at -80°C for up to 1 year. Stock solutions are often prepared in DMSO. For in vivo experiments, specific formulations involving solvents like PEG300, Tween-80, and saline may be required. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Troubleshooting Guide for Inconsistent this compound Results
Inconsistent results when using this compound can arise from several factors related to the compound itself, the experimental setup, or the biological system. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Lower than Expected ALK Degradation
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration or Incubation Time | Perform a comprehensive dose-response experiment with a wide range of this compound concentrations. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal ALK degradation in your specific cell line. |
| Poor Cell Permeability | While PROTACs are designed to enter cells, their large size can sometimes be a hurdle. If poor permeability is suspected, consider using alternative delivery methods or ensure that the vehicle (e.g., DMSO) concentration is appropriate and not affecting cell membrane integrity. |
| Low E3 Ligase (Cereblon) Expression | The activity of this compound is dependent on the presence of the Cereblon (CRBN) E3 ligase. Confirm the expression level of CRBN in your cell line using techniques like Western blotting or qPCR. If CRBN expression is low, consider using a different cell line with higher expression. |
| Issues with Ternary Complex Formation | The formation of a stable ALK-MS4077-CRBN ternary complex is crucial for degradation. The linker length and composition of the PROTAC are optimized for this, but cellular factors can influence its efficiency. While difficult to assess directly in a standard lab, this can be a reason for cell-line specific differences in efficacy. |
| Compound Instability or Degradation | Ensure that this compound has been stored correctly and that the stock solution is not expired. Prepare fresh dilutions from a stable stock for each experiment. |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and allow the plate to rest at room temperature for a few minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a microplate can lead to variability. To mitigate this, avoid using the outermost wells for critical samples and instead fill them with sterile media or PBS to create a humidity barrier. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental reproducibility. |
| Inconsistent Compound Addition | Ensure that this compound is added to all wells at the same time and mixed gently but thoroughly. |
Issue 3: The "Hook Effect" Observed in Dose-Response Curves
A common phenomenon with PROTACs is the "hook effect," where at very high concentrations, the degradation efficiency decreases, leading to a bell-shaped dose-response curve. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (this compound-ALK or this compound-CRBN) over the productive ternary complex.
Troubleshooting and Confirmation:
| Step | Action |
| Confirm with a Full Dose-Response Curve | Test a broad range of this compound concentrations, including very low and very high concentrations, to clearly define the shape of the dose-response curve and confirm the presence of the hook effect. |
| Adjust Working Concentration | If the hook effect is confirmed, ensure that the concentrations used in subsequent experiments are on the left side of the bell curve, where degradation is concentration-dependent and maximal. |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in different cell lines.
| Cell Line | Assay | Parameter | Value | Treatment Conditions |
| SU-DHL-1 | ALK Degradation | DC50 | 3 ± 1 nM | 16 hours |
| SU-DHL-1 | Proliferation | IC50 | 46 ± 4 nM | 3 days |
| NCI-H2228 | ALK Degradation | DC50 | 34 ± 9 nM | 16 hours |
Data sourced from MedchemExpress and GlpBio.
Experimental Protocols
Protocol for ALK Degradation Assay via Western Blot
This protocol outlines the steps to assess the degradation of ALK protein in cells treated with this compound.
-
Cell Seeding:
-
Seed cells (e.g., SU-DHL-1 or NCI-H2228) in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 16 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALK overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ALK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ALK degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of this compound leading to ALK degradation.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
strategies to minimize MS4077 toxicity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the use of MS4077, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Anaplastic Lymphoma Kinase (ALK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC that selectively induces the degradation of the ALK protein.[1] It functions by simultaneously binding to ALK and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome.[1] This targeted degradation of ALK is expected to have minimal toxicity in normal tissues as ALK expression is low in most adult tissues.[1]
Q2: What are the potential sources of toxicity when using this compound?
A2: While ALK degradation is expected to have minimal on-target toxicity in normal tissues, potential toxicities associated with PROTACs like this compound can arise from:
-
On-target toxicity: Degradation of ALK in tissues where it may have a physiological role. However, studies suggest that ALK is not essential for viability in mammals.[1]
-
Off-target toxicity: Unintended degradation of other proteins. For cereblon-recruiting PROTACs such as this compound, a known class of off-target proteins are zinc-finger transcription factors.
-
"Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are inactive and can reduce the efficiency of degradation, potentially leading to an increase in off-target effects.
-
Cellular stress: Overloading the ubiquitin-proteasome system with a high concentration of the PROTAC and its targeted protein.
Q3: How can I minimize potential off-target effects of this compound?
A3: To minimize off-target effects, consider the following strategies:
-
Dose-response experiments: Determine the lowest effective concentration of this compound that induces robust ALK degradation without causing significant toxicity. This can be achieved by performing a thorough dose-response curve and observing cell morphology and viability.
-
Use of negative controls: Include a negative control in your experiments, such as an inactive enantiomer of the CRBN ligand or a version of this compound with a mutated CRBN-binding motif, to distinguish between on-target and off-target effects.
-
Proteomics analysis: For in-depth investigation, consider performing unbiased proteomics studies (e.g., mass spectrometry) to identify any unintended protein degradation.
Q4: I am observing unexpected cytotoxicity in my experiments. What are the possible causes and how can I troubleshoot this?
A4: Unexpected cytotoxicity can stem from several factors:
-
High concentration: The concentration of this compound may be too high, leading to off-target effects or cellular stress. Refer to the dose-response data in the tables below and consider titrating down the concentration.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.5%).
-
Cell line sensitivity: Different cell lines can have varying sensitivities to PROTACs. It is crucial to establish a baseline toxicity profile for your specific cell model.
-
Off-target degradation: As mentioned, unintended degradation of essential proteins could be the cause.
To troubleshoot, you can perform cell viability assays (e.g., MTT or CellTiter-Glo) at a range of this compound concentrations and incubation times. Additionally, apoptosis assays (e.g., Caspase-Glo) can help determine if the observed cell death is due to apoptosis.
Q5: How can I confirm that the observed effects are due to ALK degradation and not other mechanisms?
A5: To confirm that the biological effects are a direct result of ALK degradation, you can perform the following experiments:
-
Western Blotting: Show a dose-dependent decrease in ALK protein levels upon treatment with this compound. Also, probe for downstream signaling proteins of ALK (e.g., p-STAT3, p-AKT, p-ERK) to confirm the functional consequence of ALK degradation.
-
Rescue experiments: Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a CRBN ligand (e.g., thalidomide) before adding this compound. If the effects of this compound are blocked, it confirms a proteasome- and CRBN-dependent mechanism.
-
Time-course experiments: Analyze ALK protein levels at different time points after this compound treatment to understand the kinetics of degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | DC50 (nM) | IC50 (nM) | Assay Conditions | Reference |
| SU-DHL-1 | NPM-ALK | 3 ± 1 | 46 ± 4 | 16-hour treatment (DC50), 72-hour treatment (IC50) | |
| NCI-H2228 | EML4-ALK | 34 ± 9 | >1000 | 16-hour treatment (DC50), 72-hour treatment (IC50) |
Table 2: General Recommendations for this compound Concentration Range
| Assay Type | Recommended Starting Concentration Range | Notes |
| ALK Degradation (Western Blot) | 1 - 100 nM | Optimal concentration may vary by cell line. |
| Cell Viability (e.g., MTT) | 10 - 1000 nM | A wider range may be needed to determine IC50. |
| Apoptosis (e.g., Caspase-Glo) | 10 - 1000 nM | Correlate with viability data. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Apoptosis using Caspase-Glo® 3/7 Assay
This protocol measures caspase-3 and -7 activities, key indicators of apoptosis.
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled plate.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold change in caspase activity.
Protocol 3: Western Blot for ALK Degradation
This protocol is for confirming the degradation of ALK protein.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALK, anti-p-STAT3, anti-STAT3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (β-actin or GAPDH).
Visualizations
ALK Signaling Pathways
Caption: Simplified diagram of major ALK downstream signaling pathways.
This compound Mechanism of Action
References
Technical Support Center: MS4077 Western Blot Analysis
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions for Western blot analysis. While tailored for users of the hypothetical "MS4077" antibody, the principles and protocols described are broadly applicable to most Western blot experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis in a question-and-answer format.
Question: Why am I seeing no signal or a very weak signal on my blot?
Answer:
A lack of signal is a frequent issue with several potential causes. Consider the following possibilities and solutions:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too low.
-
Solution: Optimize the antibody concentration by performing a dot blot or testing a range of dilutions. A common starting dilution for a primary antibody is 1:1000, and for a secondary antibody, it is 1:5000 to 1:20,000.
-
-
Protein Transfer: The transfer of proteins from the gel to the membrane may have been inefficient.
-
Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. You can also stain the gel with Coomassie Blue after transfer to see if any protein remains. Ensure the transfer "sandwich" is assembled correctly, with no air bubbles between the gel and the membrane.
-
-
Antigen Abundance: The target protein may be in low abundance in your sample.
-
Solution: Increase the amount of protein loaded onto the gel. The optimal amount can range from 10 to 50 µg of total protein from cell lysate.
-
-
Inactive Reagents: The enzyme (e.g., HRP) or substrate (e.g., ECL) may have lost activity.
-
Solution: Use fresh substrate and ensure that the conjugated secondary antibody has been stored correctly and is not expired.
-
-
Incorrect Blocking: Over-blocking can sometimes mask the epitope.
-
Solution: Reduce the blocking time or the concentration of the blocking agent.
-
Question: What is causing the high background on my Western blot?
Answer:
High background can obscure your target protein bands. Here are common causes and how to address them:
-
Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.
-
Solution: Increase the blocking incubation time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
-
Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive.
-
Solution: Decrease the concentration of the antibodies. Perform a titration to find the optimal dilution.
-
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies.
-
Solution: Increase the number and duration of washes. For example, perform three washes of 5-10 minutes each with TBST.
-
-
Membrane Dried Out: Allowing the membrane to dry out at any point can cause the antibodies to bind non-specifically.
-
Solution: Ensure the membrane remains hydrated throughout the entire process.
-
Question: Why am I seeing multiple non-specific bands?
Answer:
The presence of unexpected bands can be due to several factors:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Solution: Check the antibody's datasheet for information on its specificity and any known cross-reactivities. You may need to try a different antibody or further purify your protein sample.
-
-
Protein Degradation: The sample may contain proteolytic degradation products of your target protein.
-
Solution: Prepare fresh samples and always add protease inhibitors to your lysis buffer.
-
-
Secondary Antibody Specificity: The secondary antibody may be binding non-specifically.
-
Solution: Run a control lane without the primary antibody to see if the secondary antibody is the source of the non-specific bands.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended protein loading amount for a Western blot?
A1: The optimal amount of protein to load depends on the abundance of your target protein. A general starting point is 20-30 µg of total protein from a cell lysate. For purified proteins, 10-100 ng may be sufficient.
Q2: How can I check for successful protein transfer from the gel to the membrane?
A2: A quick and reversible way to check for transfer efficiency is to stain the membrane with Ponceau S solution for about 30 seconds after transfer. This will reveal the protein bands on the membrane. You can destain with water before proceeding with the blocking step.
Q3: What is the difference between using non-fat dry milk and BSA as a blocking agent?
A3: Both are effective blocking agents. Non-fat dry milk is generally a more aggressive blocking agent and is less expensive. However, it should be avoided for detecting phosphoproteins as it contains casein, which is a phosphoprotein and can lead to high background. BSA is a good alternative in such cases.
Experimental Protocol: Western Blotting
This protocol provides a standard workflow for performing a Western blot analysis.
-
Sample Preparation:
-
Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).
-
Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., this compound) at the recommended dilution in the blocking buffer. This is typically done overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (step 6) to remove the unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody | Starting Dilution Range | Incubation Time (Room Temp) | Incubation Time (4°C) |
| Primary Antibody | 1:500 - 1:2000 | 1-2 hours | Overnight |
| Secondary Antibody | 1:5000 - 1:20,000 | 1 hour | N/A |
Visualizations
Caption: A flowchart illustrating the major steps of the Western blot experimental workflow.
Caption: A troubleshooting flowchart for diagnosing the cause of no signal in a Western blot experiment.
Technical Support Center: Optimizing Buffer Conditions for MS4077 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the ALK PROTAC degrader, MS4077.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the Anaplastic Lymphoma Kinase (ALK) protein.[1][2][3] It functions as a bifunctional molecule: one end binds to the ALK protein, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of ALK, marking it for degradation by the 26S proteasome. Consequently, this compound inhibits ALK-downstream signaling pathways, such as the STAT3 phosphorylation cascade.
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated potent, concentration- and time-dependent degradation of ALK fusion proteins in human anaplastic large-cell lymphoma (SU-DHL-1) and non-small cell lung cancer (NCI-H2228) cell lines.
Q3: What are the typical working concentrations for this compound?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, published data provides a starting point:
-
For ALK Degradation (Western Blot): Concentrations ranging from 1 nM to 100 nM are typically effective.
-
For Cell Proliferation Inhibition: IC50 values are in the nanomolar range, for example, 46 ± 4 nM in SU-DHL-1 cells.
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is due to the formation of binary complexes (this compound-ALK or this compound-CRBN) that cannot form the productive ternary complex required for degradation. To avoid this, it is recommended to perform a wide dose-response curve, including low nanomolar concentrations, to identify the optimal concentration window for maximal degradation.
Troubleshooting Guides
Problem 1: No or low ALK degradation observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 1 µM) to identify the optimal degradation concentration. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal ALK degradation. |
| Low Cereblon (CRBN) Expression | Confirm the expression of CRBN in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line with higher CRBN levels. |
| Inefficient Cell Lysis | Ensure your lysis buffer is appropriate for extracting ALK and preserving its phosphorylation status. See the recommended lysis buffer compositions in the Experimental Protocols section. |
| This compound Degradation | Prepare fresh this compound working solutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 2: High background or non-specific bands in Western Blot.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes background signal. |
| Insufficient Washing | Increase the number and/or duration of washes with TBST between antibody incubations. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and low passage number range, as protein expression levels can change with extensive passaging. |
| Cell Confluency | Ensure that cells are seeded at the same density and treated at a consistent confluency for all experiments. |
| Reagent Variability | Prepare fresh lysis buffers and other reagents regularly. Ensure consistent quality of antibodies and other critical reagents. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | SU-DHL-1 | 46 ± 4 nM | |
| DC50 (ALK Degradation) | SU-DHL-1 | 3 ± 1 nM | |
| DC50 (ALK Degradation) | NCI-H2228 | 34 ± 9 nM | |
| This compound Binding Affinity (Kd) to ALK | N/A | 37 nM |
Experimental Protocols
Cell Lysis for Western Blot Analysis of ALK Degradation
This protocol is designed to efficiently lyse cells while preserving protein integrity for subsequent Western blot analysis.
Recommended Lysis Buffer (RIPA Buffer - Modified):
| Component | Final Concentration |
| Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| NP-40 | 1% |
| Sodium Deoxycholate | 0.5% |
| SDS | 0.1% |
| Protease Inhibitor Cocktail | 1x |
| Phosphatase Inhibitor Cocktail | 1x |
Procedure:
-
After treating cells with this compound for the desired time, wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL for a 6-well plate well).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Proceed to sample preparation for SDS-PAGE.
Immunoprecipitation of ALK
This protocol is for the enrichment of ALK protein from cell lysates.
Recommended Immunoprecipitation (IP) Buffer:
| Component | Final Concentration |
| Tris-HCl, pH 7.4 | 20 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| NP-40 | 1% |
| Protease Inhibitor Cocktail | 1x |
| Phosphatase Inhibitor Cocktail | 1x |
Procedure:
-
Start with 500 µg to 1 mg of total protein from your whole-cell lysate in a microcentrifuge tube.
-
Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 1-2 µg of anti-ALK antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold IP buffer.
-
After the final wash, aspirate all the supernatant and resuspend the beads in 2x Laemmli sample buffer for Western blot analysis.
Visualizations
Caption: Mechanism of action for this compound-induced ALK degradation.
Caption: Experimental workflow for analyzing this compound-induced ALK degradation.
Caption: A logical approach to troubleshooting low ALK degradation.
References
Validation & Comparative
A Comparative Guide to Validating the ALK-Degrading Activity of MS4077
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anaplastic lymphoma kinase (ALK) degrader, MS4077, with other alternative ALK-targeting compounds. This document summarizes key performance data, details experimental protocols for validation, and visualizes essential biological and experimental workflows.
Introduction to ALK Degradation
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL)[1]. While ALK inhibitors have shown clinical efficacy, the emergence of drug resistance necessitates the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) offer an alternative approach by inducing the degradation of the target protein rather than merely inhibiting its activity. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
This compound is a potent PROTAC that specifically targets ALK for degradation by recruiting the E3 ubiquitin ligase cereblon (CRBN)[2]. This guide evaluates the ALK-degrading activity of this compound in comparison to other ALK degraders.
Quantitative Comparison of ALK Degraders
The following tables summarize the key quantitative data for this compound and alternative ALK degraders. Direct comparison should be made with caution as experimental conditions and cell lines may vary between studies.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Cell Line | ALK Fusion Protein | DC₅₀ (nM)¹ | IC₅₀ (nM)² | Reference |
| This compound | SU-DHL-1 | NPM-ALK | 3 ± 1 | 46 ± 4 | [3][4] |
| NCI-H2228 | EML4-ALK | 34 ± 9 | Less Sensitive | [3] | |
| MS4078 | SU-DHL-1 | NPM-ALK | 11 ± 2 | 33 ± 1 | |
| NCI-H2228 | EML4-ALK | 59 ± 16 | Less Sensitive | ||
| dEALK1 | H3122 | EML4-ALK | >80% degradation at 100 nM | - | |
| H2228 | EML4-ALK | >80% degradation at 100 nM | - | ||
| ALK degrader 1 | H3122 | EML4-ALK | 130 | 190 (Karpas 299) |
¹DC₅₀ (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. ²IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits cell proliferation by 50%.
Table 2: Binding Affinity
| Compound | Target | K_d_ (nM) | Reference |
| This compound | ALK | 37 | |
| MS4078 | ALK | 19 |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of ALK degraders. The following are key experimental protocols.
Western Blotting for ALK Degradation
This protocol is used to quantify the reduction of ALK protein levels following treatment with a degrader.
a. Cell Culture and Treatment:
-
Plate ALK-positive cancer cell lines (e.g., SU-DHL-1, NCI-H2228) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the ALK degrader (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (typically 16-24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
c. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total ALK (e.g., ALK (D5F3) Rabbit mAb) overnight at 4°C. To assess downstream signaling, antibodies against phosphorylated ALK (p-ALK) and phosphorylated STAT3 (p-STAT3) can also be used. A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
e. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the ALK protein signal to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity to determine the effect of the degrader on cell proliferation and viability.
a. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight (for adherent cells).
-
Treat cells with a serial dilution of the ALK degrader or vehicle control for 72 hours.
b. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
c. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
d. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the log of the compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ALK-PROTAC-Cereblon ternary complex.
a. Cell Treatment and Lysis:
-
Treat ALK-positive cells with the ALK PROTAC (e.g., this compound) or vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
b. Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose or magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against either ALK or Cereblon overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
c. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
d. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described in Protocol 1.
-
Probe the membrane with antibodies against ALK and Cereblon to detect the co-precipitated proteins. The presence of both proteins in the immunoprecipitate confirms the formation of the ternary complex.
Visualizations
ALK Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated by oncogenic ALK fusions. Inhibition of these pathways is a key indicator of the functional consequence of ALK degradation.
Caption: Downstream signaling pathways of oncogenic ALK.
Experimental Workflow for Validating ALK Degradation
This diagram outlines the key steps in the experimental validation of an ALK degrader like this compound.
Caption: Experimental workflow for ALK degrader validation.
References
A Head-to-Head Comparison: MS4077 vs. Crizotinib in ALK-Positive Cancers
For Immediate Publication
Shanghai, China – November 27, 2025 – In the rapidly evolving landscape of targeted cancer therapy, the emergence of novel therapeutic modalities necessitates a thorough evaluation against established standards of care. This guide provides a detailed comparison of MS4077, a novel Anaplastic Lymphoma Kinase (ALK) degrader, and crizotinib, a first-generation ALK tyrosine kinase inhibitor (TKI), for researchers, scientists, and drug development professionals.
Crizotinib, a multi-targeted TKI, has been a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC) and other malignancies.[1][2] It functions by competitively inhibiting the ATP-binding site of the ALK tyrosine kinase, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[3] However, the efficacy of crizotinib is often limited by the development of acquired resistance, frequently driven by secondary mutations within the ALK kinase domain.[4][5]
This compound represents a paradigm shift in targeting ALK. It is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate the ALK protein entirely, rather than just inhibiting its enzymatic activity. This novel mechanism of action holds the potential to overcome the limitations of traditional inhibitors, including resistance mechanisms.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between crizotinib and this compound lies in their mechanisms of action. Crizotinib acts as a competitive inhibitor, reversibly binding to the ALK kinase domain to block its function. In contrast, this compound induces the degradation of the ALK protein. It achieves this by simultaneously binding to the ALK protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity facilitates the ubiquitination of ALK, marking it for degradation by the proteasome.
Quantitative Performance Metrics
The following tables summarize the in vitro performance of this compound and crizotinib in ALK-positive cancer cell lines.
Table 1: Anti-proliferative Activity (IC50, nM)
| Compound | NCI-H2228 (NSCLC) | SU-DHL-1 (ALCL) |
| This compound | Less sensitive than SU-DHL-1 | 46 ± 4 |
| Crizotinib | ~311 | 53.4 |
Note: IC50 values for crizotinib in NCI-H2228 cells can vary between studies.
Table 2: ALK Degradation and Binding Affinity of this compound
| Parameter | NCI-H2228 (NSCLC) | SU-DHL-1 (ALCL) |
| DC50 (nM) | 34 ± 9 | 3 ± 1 |
| Binding Affinity (Kd, nM) | \multicolumn{2}{c | }{37} |
Performance Against Crizotinib Resistance
A critical aspect of evaluating novel ALK-targeted therapies is their ability to overcome resistance to existing inhibitors. While the PROTAC mechanism of this compound is hypothesized to be effective against resistance mutations that hinder the binding of traditional inhibitors, direct experimental data on the performance of this compound against specific crizotinib-resistant ALK mutations was not available in the reviewed literature. Further studies are warranted to elucidate the efficacy of this compound in this context.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (NCI-H2228, SU-DHL-1) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or crizotinib for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
ALK Degradation Assay (Western Blot)
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ALK, phospho-ALK, STAT3, phospho-STAT3, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the extent of protein degradation (DC50).
Conclusion
This compound demonstrates a novel and potent mechanism for targeting ALK-driven cancers by inducing protein degradation. Its high potency in degrading ALK in vitro, particularly in the SU-DHL-1 cell line, suggests a promising therapeutic strategy. Compared to the traditional kinase inhibitor crizotinib, this compound offers a distinct approach that may circumvent certain resistance mechanisms. However, further investigation is imperative to determine the efficacy of this compound against a panel of clinically relevant crizotinib-resistant ALK mutations to fully understand its potential in the clinical setting. The data and protocols presented herein provide a foundational guide for researchers to further explore and compare these two important classes of ALK-targeted agents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - OAK Open Access Archive [oak.novartis.com]
- 4. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to anaplastic lymphoma kinase inhibitors: knowing the enemy is half the battle won - Tabbò - Translational Lung Cancer Research [tlcr.amegroups.org]
A Comparative Guide to MS4077 and Other ALK-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2][3] While small-molecule ALK inhibitors have shown clinical efficacy, the development of drug resistance remains a significant challenge.[4][5] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins rather than merely inhibiting their function. This guide provides a comparative analysis of MS4077, a notable ALK PROTAC, and other emerging ALK degraders, supported by experimental data and detailed protocols.
Mechanism of Action: ALK Signaling and PROTAC-Mediated Degradation
Constitutive activation of ALK, often through chromosomal rearrangements that create fusion proteins (e.g., NPM-ALK, EML4-ALK), drives downstream signaling cascades critical for cancer cell proliferation and survival. The primary pathways activated by oncogenic ALK include the JAK/STAT, PI3K/AKT, and RAS/ERK pathways.
PROTACs are heterobifunctional molecules that function by recruiting a specific E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome. This compound, for instance, is a PROTAC that links a ligand for ALK with a ligand for the Cereblon (CRBN) E3 ligase, thereby inducing the degradation of ALK fusion proteins.
Caption: General mechanism of ALK degradation by a PROTAC molecule.
Caption: Simplified ALK signaling cascade in cancer cells.
Comparative Analysis of ALK PROTAC Performance
This compound demonstrates potent degradation of ALK fusion proteins and subsequent inhibition of cancer cell proliferation. Its performance is comparable to or, in some cases, exceeds that of other reported ALK PROTACs such as its analogue MS4078 and the VHL-based degrader TD-004. The choice of E3 ligase ligand (Cereblon vs. VHL) and the linker structure can significantly impact the degradation efficiency and cellular activity.
| PROTAC | ALK Ligand (Warhead) | E3 Ligase Ligand | Cell Line | Binding Affinity (Kd) | Degradation (DC₅₀) | Proliferation Inhibition (IC₅₀) | Reference |
| This compound | Ceritinib | Pomalidomide (CRBN) | SU-DHL-1 | 37 ± 4 nM | 3 ± 1 nM | 46 ± 4 nM | |
| NCI-H2228 | 34 ± 9 nM | Less sensitive | |||||
| MS4078 | Ceritinib | Pomalidomide (CRBN) | SU-DHL-1 | 19 ± 3 nM | 11 ± 2 nM | 33 ± 1 nM | |
| NCI-H2228 | 59 ± 16 nM | N/A | |||||
| TD-004 | Ceritinib | VHL Ligand | SU-DHL-1 | N/A | N/A | 58 nM | |
| H3122 | N/A | 180 nM | |||||
| Compound B3 | LDK378 (Ceritinib) | Pomalidomide (CRBN) | H3122 | N/A | Potent Degradation | Improved vs LDK378 |
-
Degradation Potency (DC₅₀): this compound shows impressive potency in degrading NPM-ALK in SU-DHL-1 cells with a DC₅₀ value of just 3 nM. It is also effective against EML4-ALK in NCI-H2228 cells, though at a slightly higher concentration (DC₅₀ = 34 nM). Its analogue, MS4078, is also highly potent.
-
Anti-proliferative Activity (IC₅₀): The degradation of ALK by this compound translates to effective inhibition of cell proliferation, particularly in SU-DHL-1 cells (IC₅₀ = 46 nM).
-
Binding Affinity (Kd): this compound binds to ALK with a high affinity of 37 nM, which is crucial for the initial formation of the ternary complex required for degradation.
-
Mechanism: The degradation of ALK by this compound has been confirmed to be dependent on both Cereblon and the proteasome. This activity leads to the potent inhibition of ALK auto-phosphorylation and the downstream phosphorylation of STAT3.
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust and standardized experimental procedures. Western blotting is a cornerstone technique for quantifying the degradation of a target protein.
This protocol outlines the key steps for assessing the degradation of ALK protein in cancer cell lines following treatment with a PROTAC like this compound.
1. Materials:
-
Cell Lines: SU-DHL-1 (NPM-ALK positive) or NCI-H2228 (EML4-ALK positive).
-
PROTAC compound (e.g., this compound) and vehicle control (e.g., DMSO).
-
Cell culture reagents.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies: Anti-ALK, Anti-p-ALK, Anti-STAT3, Anti-p-STAT3, Anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
2. Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with serial dilutions of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified time course (e.g., 8, 16, 24 hours) at 37°C.
3. Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to the plate, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
4. Western Blot Procedure:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control (e.g., β-actin).
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine degradation.
-
Plot the percentage of degradation against the log of PROTAC concentration to calculate the DC₅₀ value.
Caption: Workflow for quantifying PROTAC-induced protein degradation.
Conclusion
This compound is a potent and effective ALK-degrading PROTAC that operates through a Cereblon-dependent mechanism. It demonstrates low nanomolar efficacy in degrading ALK fusion proteins and inhibiting the growth of ALK-positive cancer cells. Comparative analysis reveals that its performance is robust when benchmarked against other published ALK PROTACs, highlighting its value as a chemical tool for studying the biological consequences of ALK degradation. The development of degraders like this compound represents a promising avenue for addressing the clinical challenge of resistance to traditional ALK inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of MS4077: A Comparative Guide
This guide provides a comprehensive overview of the anti-proliferative effects of MS4077, a novel therapeutic agent. It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative compounds and a thorough examination of the supporting experimental data.
Introduction to this compound
This compound is an Anaplastic Lymphoma Kinase (ALK) Proteolysis Targeting Chimera (PROTAC) degrader.[1][2][3][4] Unlike traditional kinase inhibitors that merely block the enzyme's activity, this compound is designed to induce the selective degradation of oncogenic ALK fusion proteins.[5] It achieves this by hijacking the cell's natural protein disposal system. This compound is a bifunctional molecule, binding simultaneously to the ALK protein and a component of an E3 ubiquitin ligase complex (specifically, Cereblon). This proximity facilitates the ubiquitination of the ALK protein, marking it for destruction by the proteasome. This mechanism offers a potential advantage over traditional inhibitors, particularly in overcoming drug resistance.
Mechanism of Action: ALK Degradation Pathway
The diagram below illustrates the mechanism by which this compound induces the degradation of ALK fusion proteins.
Caption: Mechanism of this compound-mediated ALK protein degradation.
Quantitative Analysis of Anti-Proliferative Effects
This compound has demonstrated potent anti-proliferative activity in cancer cell lines expressing oncogenic ALK fusion proteins. Its efficacy is concentration-dependent, leading to both protein degradation and inhibition of cell growth.
| Parameter | Cell Line | Target Protein | Value | Reference |
| Binding Affinity (Kd) | - | ALK | 37 nM | |
| 50% Inhibitory Concentration (IC50) | SU-DHL-1 (Lymphoma) | Cell Proliferation | 46 ± 4 nM | |
| 50% Degradation Concentration (DC50) | SU-DHL-1 (Lymphoma) | NPM-ALK | 3 ± 1 nM (16h) | |
| 50% Degradation Concentration (DC50) | NCI-H2228 (Lung Cancer) | EML4-ALK | 34 ± 9 nM (16h) | |
| Signaling Inhibition | SU-DHL-1 (Lymphoma) | p-ALK (Y1507) & p-STAT3 (Y705) | >90% at 100 nM | |
| Protein Reduction | NCI-H2228 (Lung Cancer) | EML4-ALK | >90% at 100 nM |
Comparison with Alternatives
This compound vs. Traditional ALK Inhibitors
The primary alternatives to ALK degraders like this compound are traditional small-molecule ALK inhibitors (e.g., Crizotinib, Alectinib). While effective, these inhibitors face challenges with acquired resistance, often through secondary mutations in the ALK kinase domain.
| Feature | This compound (PROTAC Degrader) | Traditional ALK Inhibitors |
| Mechanism of Action | Induces catalytic degradation of the entire ALK protein. | Occupies and blocks the ATP-binding site to inhibit kinase activity. |
| Mode of Action | Event-driven, can act catalytically to degrade multiple protein molecules. | Occupancy-driven, requires sustained high concentrations for inhibition. |
| Resistance | Potentially effective against resistance mutations that alter inhibitor binding sites but do not prevent PROTAC recognition. | Susceptible to resistance from mutations in the kinase domain. |
| Cellular Effect | Eliminates both enzymatic and non-enzymatic (scaffolding) functions of ALK. | Primarily blocks the catalytic function of ALK. |
Comparison with MS4078
MS4078 is a close analog of this compound, developed within the same study. It also functions as an ALK PROTAC degrader and has shown potent activity in decreasing ALK fusion protein levels and inhibiting the proliferation of SU-DHL-1 cells. Notably, MS4078 was found to have good plasma exposure in mouse pharmacokinetic studies, suggesting its suitability for in vivo testing.
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the IC50 value, a measure of the concentration of a substance needed to inhibit a biological process by 50%.
Caption: Workflow for determining cell viability and IC50 values.
Detailed Methodology:
-
Cell Lines: SU-DHL-1 (anaplastic large-cell lymphoma) and NCI-H2228 (non-small-cell lung cancer) cells are used.
-
Compound Preparation: this compound is dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
Treatment: Cells are treated with a range of this compound concentrations. For SU-DHL-1, concentrations might range from 10⁻³ to 1 µM, while for the less sensitive NCI-H2228 cells, a range of 10⁻² to 10⁰.⁵ µM could be used.
-
Incubation: The treated cells are incubated for a period of 3 days to allow for the compound to exert its anti-proliferative effects.
-
Assessment: Cell viability is assessed using a standard method, such as a luminescent cell viability assay that measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The results are plotted as cell viability versus compound concentration, and the IC50 value is determined from the resulting dose-response curve.
Note: The experimental details provided are based on publicly available data and are for reference only. Independent verification is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in ALK-Positive Lung Cancer: The Kinase Inhibitor vs. The Protein Degrader
An in-depth comparison of brigatinib, a potent tyrosine kinase inhibitor, and MS4077, a novel PROTAC degrader, in the context of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). This guide provides a detailed analysis of their mechanisms of action, efficacy in preclinical models, and the experimental approaches used to evaluate them.
In the landscape of targeted therapies for ALK-positive NSCLC, a key therapeutic strategy has been the direct inhibition of the ALK tyrosine kinase. Brigatinib (Alunbrig®) is a second-generation ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in patients, including those with resistance to the first-generation inhibitor crizotinib[1][2]. However, the emergence of resistance remains a clinical challenge. A novel therapeutic modality, proteolysis-targeting chimeras (PROTACs), offers an alternative strategy by inducing the degradation of the target protein. This compound is a PROTAC designed to specifically degrade the ALK protein[3]. This guide provides a comparative overview of these two distinct therapeutic agents based on available preclinical data.
Mechanism of Action: Inhibition vs. Degradation
Brigatinib functions as an ATP-competitive tyrosine kinase inhibitor. It binds to the active site of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[4] These pathways include STAT3, AKT, ERK1/2, and S6[4].
In contrast, this compound operates through a fundamentally different mechanism. As a PROTAC, it is a heterobifunctional molecule that simultaneously binds to the ALK protein and an E3 ubiquitin ligase, specifically Cereblon. This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome. This process eliminates the entire ALK protein, rather than just inhibiting its kinase activity.
Quantitative Comparison of In Vitro Efficacy
Direct comparative studies of this compound and brigatinib in the same experimental settings are not yet available in the published literature. The following tables summarize key quantitative data from separate preclinical studies. It is important to note that these values were not obtained in head-to-head experiments and thus should be interpreted with caution.
Table 1: Binding Affinity and Cellular Potency
| Compound | Target | Metric | Value | Cell Line | Reference |
| This compound | ALK | Kd | 37 nM | - | |
| This compound | ALK Degradation | DC50 | 3 ± 1 nM | SU-DHL-1 | |
| This compound | ALK Degradation | DC50 | 34 ± 9 nM | NCI-H2228 | |
| This compound | Cell Proliferation | IC50 | 46 ± 4 nM | SU-DHL-1 | |
| Brigatinib | ALK Inhibition | IC50 | <500 nM (effective concentration) | Various ALK-mutant cells |
Table 2: Impact on Downstream Signaling
| Compound | Downstream Effect | Observation | Cell Line | Reference |
| This compound | p-ALK (Y1507) Inhibition | >90% inhibition at 100 nM | SU-DHL-1 | |
| This compound | p-STAT3 (Y705) Inhibition | >90% inhibition at 100 nM | SU-DHL-1 | |
| Brigatinib | Inhibition of p-ALK, p-STAT3, p-AKT, p-ERK1/2, p-S6 | Dose-dependent inhibition | In vitro and in vivo models |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of brigatinib and this compound are visualized in the following diagrams.
Caption: ALK signaling pathway and points of intervention for brigatinib and this compound.
References
- 1. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
On-Target Specificity of MS4077: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MS4077, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK), with other ALK inhibitors. The on-target specificity of this compound is evaluated through a review of its binding affinity, cellular potency, and degradation efficiency, alongside a comparison with established ALK inhibitors and the use of negative controls to confirm its mechanism of action.
Executive Summary
This compound is a potent and specific degrader of ALK. It demonstrates high binding affinity for ALK and induces its degradation at nanomolar concentrations in ALK-positive cancer cell lines.[1][2] This targeted degradation of ALK leads to the inhibition of downstream signaling pathways and suppression of cancer cell proliferation. The specificity of this compound's action is underscored by the use of inactive control compounds, which fail to induce ALK degradation, thereby confirming the PROTAC-mediated mechanism. While direct, broad-spectrum off-target profiling data for this compound is not publicly available, the high selectivity of its parent ALK-binding molecule, Ceritinib, suggests a favorable specificity profile.[1]
Comparative On-Target Efficacy
This compound's on-target efficacy is best understood by comparing its performance against established ALK inhibitors, Crizotinib and Alectinib, in relevant cancer cell lines.
Table 1: In Vitro On-Target Activity Comparison
| Compound | Target | Cell Line | Binding Affinity (Kd, nM) | Cellular Potency (IC50, nM) | Degradation (DC50, nM) |
| This compound | ALK | SU-DHL-1 | 37 | 46 | 3 |
| NCI-H2228 | 37 | Less sensitive | 34 | ||
| Crizotinib | ALK, c-Met, ROS1 | SU-DHL-1 | - | ~30 | Not Applicable |
| NCI-H2228 | - | 100 - 311.26 | Not Applicable | ||
| Alectinib | ALK, RET | SU-DHL-1 | 2.4 | ~70 | Not Applicable |
| NCI-H2228 | 2.4 | 53 | Not Applicable |
Data for this compound from Zhang C, et al. Eur J Med Chem. 2018.[1] Data for competitor compounds compiled from various sources. Note: Crizotinib and Alectinib are inhibitors and do not induce protein degradation; therefore, DC50 values are not applicable.
Mechanism of Action: Targeted Degradation
This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to selectively degrade the target protein.
Caption: Mechanism of this compound-mediated ALK degradation.
ALK Signaling Pathway Inhibition
By degrading ALK, this compound effectively shuts down the downstream signaling pathways that are constitutively activated in ALK-positive cancers and drive tumor growth and survival.
Caption: Overview of ALK signaling pathways blocked by this compound.
Experimental Validation of On-Target Specificity
The on-target specificity of this compound is further supported by experiments using negative control compounds, MS4748 and MS4740. These molecules are structurally very similar to this compound but are designed to be incapable of degrading ALK.[1]
Table 2: Activity of this compound and Negative Controls
| Compound | ALK Binding (Kd, nM) | ALK Degradation (DC50, nM) in SU-DHL-1 |
| This compound | 37 | 3 |
| MS4748 (Negative Control) | 54 | No Degradation |
| MS4078 (Analogue) | 19 | 11 |
| MS4740 (Negative Control) | 78 | No Degradation |
Data from Zhang C, et al. Eur J Med Chem. 2018.
The inability of MS4748 and MS4740 to degrade ALK, despite binding to it, confirms that the degradation is dependent on the PROTAC machinery recruited by this compound and not a result of off-target effects of the core chemical structure.
Experimental Protocols
ALK Binding Affinity Assay (KINOMEscan™)
Objective: To determine the dissociation constant (Kd) of this compound for ALK.
Method: A competition binding assay was used. DNA-tagged ALK, an immobilized ligand, and the test compound (this compound) were combined. The ability of this compound to compete with the immobilized ligand for ALK binding was measured by quantifying the amount of DNA-tagged ALK bound to the solid support using quantitative PCR. A 11-point, 3-fold dilution series of the compound was used to determine the Kd.
Cellular ALK Degradation Assay (Western Blot)
Objective: To measure the dose-dependent degradation of ALK in cancer cells.
Protocol:
-
Cell Culture: SU-DHL-1 and NCI-H2228 cells were cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of this compound or control compounds for 16 hours.
-
Lysis: Cells were washed with cold PBS and lysed in 1x Laemmli loading buffer.
-
SDS-PAGE and Transfer: Lysates were heated, resolved on a 4-15% SDS-PAGE gel, and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% milk in TBST for 1 hour at room temperature. The membrane was then incubated with a primary antibody against ALK overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands were visualized using a chemiluminescent substrate.
-
Quantification: Band intensities were quantified to determine the DC50 value (the concentration at which 50% of the protein is degraded).
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of ALK-positive cancer cells.
Protocol:
-
Cell Seeding: SU-DHL-1 or NCI-H2228 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with a range of concentrations of this compound for 3 days.
-
Viability Assessment: Cell viability was measured using a standard method (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
Off-Target Profile: A Point for Consideration
A comprehensive, publicly available kinome-wide selectivity screen (e.g., KINOMEscan™ against a broad panel of kinases) for this compound has not been identified in the reviewed literature. Such a screen would provide a direct and unbiased assessment of its off-target interactions. However, this compound was designed using Ceritinib as the ALK-binding warhead. Ceritinib is a highly selective second-generation ALK inhibitor. This suggests that this compound is likely to have a favorable selectivity profile with minimal off-target kinase interactions. The development of inactive analogs, MS4748 and MS4740, which bind to ALK but do not cause its degradation, further supports the specific, on-target mechanism of action of this compound.
Conclusion
The available evidence strongly supports the on-target specificity of this compound as a potent degrader of ALK. Its high binding affinity, low nanomolar degradation potency in ALK-positive cancer cells, and the confirmed PROTAC mechanism of action through the use of negative controls, all point to a highly specific and effective molecule. While a direct, broad kinome-wide off-target profile remains to be published, the inherent selectivity of its parent ALK binder provides a strong rationale for its specificity. This compound represents a promising therapeutic strategy for ALK-driven malignancies, offering a distinct and potentially more advantageous mechanism of action compared to traditional small molecule inhibitors.
References
In Vivo Showdown: A Comparative Guide to ALK-Targeting PROTACs and Small Molecule Inhibitors in Mouse Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Anaplastic Lymphoma Kinase (ALK)-targeting Proteolysis Targeting Chimeras (PROTACs) against traditional ALK small molecule inhibitors. This analysis is supported by experimental data from preclinical mouse models, offering valuable insights into the therapeutic potential of these two modalities.
The landscape of targeted cancer therapy is continuously evolving, with novel strategies emerging to overcome the challenges of drug resistance and improve patient outcomes. In the realm of ALK-positive malignancies, a new class of drugs, PROTACs, has shown promise in preclinical studies. Unlike traditional small molecule inhibitors that block the kinase activity of ALK, PROTACs are designed to induce the degradation of the entire ALK protein. This guide delves into the in vivo performance of these two classes of ALK-targeting agents, presenting a head-to-head comparison based on available preclinical data.
Performance Snapshot: ALK PROTACs vs. ALK Inhibitors
The following tables summarize the in vivo efficacy of representative ALK PROTACs and their corresponding small molecule inhibitors in mouse xenograft models. Due to the lack of direct in vivo efficacy data for MS4077, this guide focuses on other recently developed ALK PROTACs for which comparative preclinical data is available.
Alectinib-Based PROTAC vs. Alectinib in a Karpas 299 Xenograft Model
| Compound | Dosage and Administration | Mouse Model | Tumor Growth Inhibition (TGI) | Reference |
| Alectinib-based PROTAC (compound 17) | 10 mg/kg/day, Intravenous (I.V.) | Karpas 299 xenograft | 75.82% reduction in tumor weight | [1] |
| Alectinib | 20 mg/kg/day, Oral (P.O.) | Karpas 299 xenograft | 63.82% reduction in tumor weight | [1] |
Ceritinib-Based PROTAC vs. Ceritinib in an H3122 Xenograft Model
| Compound | Dosage and Administration | Mouse Model | Outcome | Reference |
| dEALK1 (Ceritinib-based PROTAC) | Not specified | H3122 xenograft | Markedly impaired the growth of EML4-ALK-positive tumors. Exerted potent antitumor activity against xenograft tumors harboring EML4-ALK ceritinib-resistant mutations. | [2] |
| Ceritinib | Not specified | H3122 xenograft | Exerted obvious antitumor activity against H3122 tumors with expression of WT EML4-ALK. | [2] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
To understand the functional differences between ALK PROTACs and inhibitors, it is essential to visualize their mechanisms of action and the experimental designs used to evaluate them.
The ALK Signaling Cascade
Oncogenic ALK fusion proteins activate several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cancer cell proliferation and survival.[3] Small molecule inhibitors block the kinase activity of ALK, thereby inhibiting these downstream signals. PROTACs, on the other hand, lead to the degradation of the entire ALK protein, thus abrogating all its signaling functions.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.
The PROTAC Mechanism of Action
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of Action of a PROTAC.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of ALK-targeting compounds in a xenograft mouse model involves several key steps, from cell culture to data analysis.
Caption: General Experimental Workflow for Xenograft Studies.
Detailed Experimental Protocols
Reproducibility and accurate comparison of experimental data rely on detailed methodologies. Below are summaries of the protocols used in the cited in vivo studies.
Protocol 1: Alectinib-Based PROTAC (compound 17) vs. Alectinib in Karpas 299 Xenograft Model
-
Cell Line and Culture: The human anaplastic large cell lymphoma cell line Karpas 299, which harbors an NPM-ALK fusion, was used.
-
Animal Model: The specific strain of immunodeficient mice was not detailed in the abstract.
-
Tumor Implantation: Karpas 299 cells were implanted into the mice to establish tumors.
-
Treatment: Once tumors were established, mice were treated with either the alectinib-based PROTAC (compound 17) at 10 mg/kg/day via intravenous injection or alectinib at 20 mg/kg/day orally.
-
Efficacy Evaluation: The primary endpoint was the reduction in tumor weight at the end of the study.
Protocol 2: Ceritinib-Based PROTAC (dEALK1) vs. Ceritinib in H3122 Xenograft Model
-
Cell Line and Culture: The human non-small cell lung cancer cell line H3122, which expresses the EML4-ALK fusion protein, was used.
-
Animal Model: Athymic nude mice were used for this study.
-
Tumor Implantation: H3122 cells were subcutaneously injected into the mice to establish tumors.
-
Treatment: Mice with established tumors were treated with either the ceritinib-based PROTAC (dEALK1) or ceritinib. The exact dosages and administration routes were not specified in the provided text.
-
Efficacy Evaluation: The antitumor activity was evaluated by measuring tumor growth. The study also assessed the efficacy against tumors harboring ceritinib-resistant EML4-ALK mutations.
Conclusion
The preclinical data presented in this guide suggest that ALK-targeting PROTACs hold significant promise as a novel therapeutic strategy for ALK-positive cancers. In the head-to-head comparison available, the alectinib-based PROTAC demonstrated superior tumor growth inhibition compared to alectinib, even at a lower dose administered intravenously. Furthermore, the ceritinib-based PROTAC, dEALK1, showed efficacy against both wild-type and ceritinib-resistant ALK mutations in vivo, highlighting a potential advantage in overcoming acquired resistance.
While these early findings are encouraging, further research is necessary to fully elucidate the therapeutic potential of ALK PROTACs. Future studies should include comprehensive pharmacokinetic and pharmacodynamic analyses, as well as investigations into long-term efficacy and potential off-target effects. The continued development and evaluation of these novel protein degraders could pave the way for more effective and durable treatment options for patients with ALK-driven malignancies.
References
Safety Operating Guide
Safe Disposal of MS4077: A Procedural Guide for Laboratory Professionals
Researchers and drug development professionals handling MS4077, a potent and selective ALK PROTAC degrader, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory guidelines.
I. Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the substance's Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory when handling this compound.
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and changed frequently, especially if contaminated.
-
Respiratory Protection: If working with powdered forms or generating aerosols, use a certified respirator.
-
Body Protection: Wear appropriate protective clothing.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to federal, state, and local environmental regulations is crucial.
-
Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with the chemical name and associated hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
-
Containerization:
-
Use tightly sealed, leak-proof containers for both solid and liquid waste.
-
Ensure containers are made of a material compatible with this compound and any solvents used.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow the storage temperature guidelines provided in the SDS, typically -20°C for short-term storage and -80°C for long-term storage.
-
-
Arranging for Disposal:
-
Contact a licensed and qualified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a copy of the this compound Safety Data Sheet.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all labware (glassware, spatulas, etc.) that has come into contact with this compound.
-
Use an appropriate solvent (e.g., DMSO, ethanol) to rinse the equipment. The rinseate should be collected and disposed of as hazardous waste.
-
After the initial solvent rinse, wash with soap and water.
-
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from available Safety Data Sheets.
| Property | Value |
| CAS Number | 2230077-10-6 |
| Molecular Formula | C₄₄H₅₁F₃N₆O₆S |
| Molecular Weight | 877.0 g/mol |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | Powder: -20°C (3 years), -80°C (4 years) |
| In solvent: -80°C (1 year), -20°C (6 months) |
IV. Experimental Workflow and Signaling Pathway Diagrams
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
This compound Mechanism of Action: ALK Degradation Pathway
This diagram illustrates the signaling pathway through which this compound induces the degradation of the ALK protein.
Caption: The mechanism of ALK protein degradation induced by the PROTAC this compound.
Essential Safety and Operational Guide for Handling MS4077
This document provides immediate, essential safety and logistical information for the handling and disposal of MS4077, a potent anaplastic lymphoma kinase (ALK) PROTAC (Proteolysis Targeting Chimera) degrader. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal management.
Chemical and Safety Data
This compound is a research compound designed to induce the degradation of ALK fusion proteins.[1][2] Due to its targeted biological activity, it should be handled with care, treating it as a potentially hazardous substance. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following tables summarize key chemical properties and general safety precautions.
| Chemical Identifier | Value |
| IUPAC Name | 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-N-(17-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-3,6,9,12,15-pentaoxaheptadecyl)acetamide |
| CAS Number | 2230077-10-6 |
| Molecular Formula | C55H72ClN9O13S |
| Molecular Weight | 1134.74 g/mol |
| Safety and Handling | Guideline |
| GHS Hazard Classification | Based on similar PROTAC compounds, may include acute oral toxicity, skin irritation, and serious eye irritation. Always refer to the supplier-specific SDS. |
| Personal Protective Equipment (PPE) | Wear a standard lab coat, nitrile gloves (double-gloving is recommended), and safety goggles with side shields. |
| Storage (Solid) | Store as a solid powder in a tightly sealed container at -20°C for long-term storage (up to 3 years).[1] |
| Storage (In Solvent) | Store stock solutions in tightly sealed vials at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles. |
| Spill Cleanup | Absorb spills with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent. |
Operational Plan: Handling and Solution Preparation
General Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Avoid direct contact with skin and eyes.
-
Allow the product to equilibrate to room temperature for at least one hour before opening the vial.
Stock Solution Preparation:
-
For in vitro assays, a common solvent is DMSO. For a 10 mM stock solution, dissolve 11.35 mg of this compound in 1 mL of DMSO.
-
Prepare aliquots of the stock solution to minimize freeze-thaw cycles.
In Vivo Formulation:
-
A protocol for a 6 mg/mL suspended solution for oral or intraperitoneal injection involves adding 100 µL of a 60 mg/mL DMSO stock solution to 400 µL of PEG300, mixing, then adding 50 µL of Tween-80, mixing again, and finally adding 450 µL of saline.[3]
Disposal Plan
As a potent, biologically active molecule, all waste contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
Waste Segregation and Collection:
-
Solid Waste: All disposables that have come into contact with this compound (e.g., gloves, pipette tips, bench paper, vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions, experimental media containing this compound, and solvent rinses from decontamination should be collected in a chemically compatible, leak-proof container with a secure cap. The container must be labeled as "Hazardous Waste" and include the chemical name.
Final Disposal:
-
The primary and required method of disposal for PROTACs and similar cytotoxic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the methodology used to determine the IC50 of this compound in SU-DHL-1 cells.
-
Cell Seeding: Seed SU-DHL-1 cells in a 96-well plate at a density of 5,000 cells per well in triplicate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 10⁻³ to 1 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 3 days under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Luminescence Reading: On the day of analysis, allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Analyze the data using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
Western Blot for ALK Degradation
This protocol is a general guideline for assessing ALK protein levels following this compound treatment.
-
Cell Treatment: Seed SU-DHL-1 or NCI-H2228 cells and treat with varying concentrations of this compound (e.g., 1, 3, 10, 30, 100 nM) for 16 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ALK and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound as a PROTAC.
Caption: Mechanism of this compound-induced ALK protein degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
